4'-trans-Hydroxy Cilostazol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNZXLUGHLDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434374, DTXSID801343144 | |
| Record name | 4'-trans-Hydroxycilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4'-Hydroxycilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87153-04-6, 87153-06-8 | |
| Record name | 4'-Hydroxycilostazol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxycilostazol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-trans-Hydroxycilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4'-Hydroxycilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4'-trans-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategies for 4'-trans-Hydroxy Cilostazol (B1669032), a principal active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Given that 4'-trans-Hydroxy Cilostazol is primarily formed via metabolic pathways, this guide outlines a plausible de novo chemical synthesis approach, based on established reactions for its parent compound, for researchers requiring a pure standard for analytical, pharmacological, or further derivatization studies.
Introduction
This compound is a key metabolite of Cilostazol, exhibiting approximately one-fifth of the phosphodiesterase III (PDE III) inhibitory activity of the parent drug.[1] Its presence and concentration in plasma are significant, contributing to the overall pharmacological effect of Cilostazol administration. Accurate in vitro and in vivo studies of this metabolite necessitate a reliable source of the pure compound. This guide details a multi-step synthetic pathway, purification protocols, and analytical methods for its characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached by a convergent synthesis strategy, analogous to the established synthesis of Cilostazol. This involves the preparation of two key intermediates, 6-hydroxy-3,4-dihydroquinolin-2-one (1) and 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (2) , followed by their coupling to yield the final product.
Experimental Protocols
Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2-one (Intermediate 1)
This procedure involves a two-step, one-pot synthesis starting from p-anisidine.
Step 1: Acylation of p-Anisidine
-
To a solution of p-anisidine (1.0 eq) in a suitable solvent such as toluene (B28343) or acetone, add sodium bicarbonate (1.5 eq).
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq) in the same solvent, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to 60 °C for 1 hour.
-
Cool the reaction mixture and quench with dilute hydrochloric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. This solution of N-(4-methoxyphenyl)-3-chloropropionamide is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To the solution of N-(4-methoxyphenyl)-3-chloropropionamide, add anhydrous aluminum chloride (AlCl₃) (3.0-4.0 eq) portion-wise, controlling the exothermic reaction.
-
Heat the reaction mixture to 150-160 °C for 2-3 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield crude 6-hydroxy-3,4-dihydroquinolin-2-one.
Synthesis of 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (Intermediate 2)
This synthesis begins with the commercially available trans-4-aminocyclohexanol.
Step 1: Synthesis of 1-(trans-4-hydroxycyclohexyl)-1H-tetrazole
-
Dissolve trans-4-aminocyclohexanol (1.0 eq), triethyl orthoformate (1.2 eq), and sodium azide (B81097) (1.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq).
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Alkylation with 1-bromo-4-chlorobutane (B103958)
-
To a solution of 1-(trans-4-hydroxycyclohexyl)-1H-tetrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Add 1-bromo-4-chlorobutane (1.2 eq) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The residue is purified by column chromatography to yield 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole.
Synthesis of this compound (Final Coupling)
-
In a suitable reactor, dissolve 6-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq) in a solvent such as n-butanol or ethanol.
-
Add a base, typically a mixture of potassium hydroxide (B78521) (1.2 eq) and potassium carbonate (0.2 eq).
-
To this mixture, add 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C for n-butanol) for 5-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid, wash with n-butanol and then with water to remove inorganic salts.
-
Dry the crude product under vacuum at 60-70 °C.
Data Presentation
The following tables summarize typical quantitative data for the synthesis, largely based on analogous reactions for Cilostazol.
| Intermediate 1 Synthesis | Parameter | Value | Reference |
| Acylation | Starting Material | p-Anisidine | |
| Reagent | 3-Chloropropionyl chloride | ||
| Solvent | Toluene | ||
| Yield | ~85-95% | [2] | |
| Cyclization | Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide | |
| Reagent | Anhydrous AlCl₃ | ||
| Temperature | 150-160 °C | ||
| Yield | ~80-90% | [3] | |
| Purity (crude) | >95% | [3] |
| Final Coupling Reaction | Parameter | Value | Reference |
| Reactants | Intermediate 1 & 2 | ||
| Base | KOH / K₂CO₃ | [4] | |
| Solvent | n-Butanol | [4] | |
| Temperature | Reflux (~118 °C) | ||
| Reaction Time | 5-8 hours | [4] | |
| Yield (crude) | 75-85% | [4][5] | |
| Purity (crude) | ~98% | [4] |
Purification
High purity this compound is essential for its use as an analytical standard. A two-step purification process involving recrystallization and/or column chromatography is recommended.
Recrystallization
-
Dissolve the crude product in a suitable solvent, such as n-butanol, ethanol, or acetone, at an elevated temperature until a clear solution is obtained.[5][6]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Typical recovery from recrystallization is in the range of 90-95%, with purity exceeding 99.5%.[4]
Column Chromatography
For achieving the highest purity, column chromatography can be employed.
-
Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent like dichloromethane (B109758) (DCM) and a polar solvent like methanol (B129727) or isopropyl alcohol is effective. For instance, starting with 100% DCM and gradually increasing the polarity.[3]
-
Procedure: a. Dissolve the crude or recrystallized product in a minimal amount of the mobile phase. b. Load the solution onto the prepared silica gel column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC. e. Combine the pure fractions and evaporate the solvent to obtain the highly pure product.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound.
| HPLC Parameters | Value | Reference |
| Column | C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm) | [7] |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer (pH 6.5) | [7] |
| Flow Rate | 1.0 - 1.5 mL/min | [5] |
| Detection | UV at 254 nm | [5] |
| Lower Limit of Quantification | 20-100 ng/mL in plasma/urine | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Expect signals for the aromatic protons of the quinolinone ring, the methylene (B1212753) protons of the butoxy chain and the quinolinone ring, the cyclohexyl protons (with a characteristic signal for the proton attached to the hydroxyl-bearing carbon), and the amide proton.
-
13C NMR: Expect signals for the carbonyl carbon, aromatic carbons, carbons of the butoxy chain, and the cyclohexyl carbons.
Signaling Pathway Context
This compound, like its parent compound Cilostazol, exerts its therapeutic effect primarily through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.
The increase in cAMP activates Protein Kinase A (PKA), which in turn leads to the inhibition of platelet aggregation and promotes vasodilation, addressing the symptoms of intermittent claudication.
Conclusion
This technical guide provides a robust framework for the synthesis and purification of this compound. By adapting established synthetic methodologies for Cilostazol and its precursors, researchers can obtain this important metabolite in high purity. The detailed protocols for synthesis, purification, and analysis will support a wide range of research applications, from metabolic studies to the development of new analytical standards and pharmacological investigations.
References
- 1. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst [mdpi.com]
- 2. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 3. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physico-chemical properties and stability of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
In Vitro Pharmacological Profile of 4'-trans-Hydroxy Cilostazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 4'-trans-Hydroxy Cilostazol, an active metabolite of the antiplatelet and vasodilatory agent, Cilostazol. This document details its mechanism of action, quantitative potency in relevant biological assays, and the experimental protocols used for its characterization. The primary focus is on its activity as a phosphodiesterase 3 (PDE3) inhibitor and its subsequent effects on platelet aggregation and the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.
Introduction
Cilostazol is a quinolinone derivative widely used for the symptomatic treatment of intermittent claudication. Its therapeutic effects are mediated through the inhibition of phosphodiesterase type 3 (PDE3), leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several metabolites. Among these, this compound (also known as OPC-13213) is one of the major active metabolites. Understanding the specific pharmacological profile of this metabolite is crucial for a complete comprehension of Cilostazol's overall mechanism of action and clinical efficacy.
Mechanism of Action: PDE3 Inhibition
The primary mechanism of action for this compound, similar to its parent compound, is the selective inhibition of phosphodiesterase type 3 (PDE3).[1][2][3] PDE3 is a key enzyme responsible for the degradation of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological effects.[4]
Signaling Pathway of this compound
The signaling cascade initiated by this compound is depicted in the following diagram:
Quantitative Pharmacological Data
The in vitro potency of this compound has been compared to its parent drug, Cilostazol, and another active metabolite, 3,4-dehydro-cilostazol (OPC-13015).
| Compound | Target | Parameter | Value | Reference |
| This compound (OPC-13213) | PDE3 | Relative Potency vs. Cilostazol | 2 to 3 times less potent | [1] |
| Platelet Aggregation Inhibition | Relative Potency vs. Cilostazol | One-fifth the activity | [3] | |
| Cilostazol | PDE3A | IC50 | 0.2 µM | [5][6][7] |
| 3,4-dehydro-cilostazol (OPC-13015) | PDE3 | Relative Potency vs. Cilostazol | 3 to 7 times more potent | [1] |
| Compound | Parameter | Value | Reference |
| This compound (OPC-13213) | Plasma Protein Binding | 66% | [3] |
| Cilostazol | Plasma Protein Binding | 95-98% | [3] |
| 3,4-dehydro-cilostazol (OPC-13015) | Plasma Protein Binding | 97.4% | [3] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Phosphodiesterase 3 (PDE3) Inhibition Assay
This assay quantifies the inhibitory activity of a test compound on PDE3 enzyme activity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]
- 4. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
4'-trans-Hydroxy Cilostazol: A Comprehensive Technical Guide on the Primary Active Metabolite of Cilostazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostazol (B1669032), a quinolinone derivative, is a potent inhibitor of phosphodiesterase 3 (PDE3) widely prescribed for the treatment of intermittent claudication. Its therapeutic effects, primarily vasodilation and antiplatelet activity, are not solely attributable to the parent drug. Cilostazol undergoes extensive hepatic metabolism, giving rise to several active metabolites. Among these, 4'-trans-Hydroxy Cilostazol (OPC-13213) is a major circulating metabolite that significantly contributes to the overall pharmacological profile of the parent drug. This technical guide provides an in-depth overview of this compound, focusing on its metabolism, pharmacological activity, pharmacokinetics, and the experimental methodologies used for its characterization.
Metabolism of Cilostazol to this compound
The biotransformation of cilostazol into its metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound is a key metabolic pathway.
Metabolic Pathway:
Cilostazol is hydroxylated at the 4'-position of its cyclohexyl ring to form this compound. This reaction is catalyzed by specific CYP isoenzymes. In vitro studies utilizing human liver microsomes and recombinant human P450 enzymes have identified CYP3A4 and, to a lesser extent, CYP2C19 as the primary catalysts for this hydroxylation.[1][2][3]
Pharmacological Activity
This compound is an active metabolite that, like its parent compound, exhibits inhibitory activity against PDE3.
Phosphodiesterase 3 (PDE3) Inhibition
The primary mechanism of action for both cilostazol and this compound is the selective inhibition of PDE3.[4] This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in platelets and vascular smooth muscle cells.
Signaling Pathway
The increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this cascade leads to the inhibition of myosin light-chain kinase, resulting in vasodilation. In platelets, elevated cAMP levels are associated with the inhibition of platelet aggregation.
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key quantitative data for this compound in comparison to Cilostazol and its other major active metabolite, 3,4-dehydro-Cilostazol.
Table 1: Relative Potency and Plasma Exposure
| Compound | Relative PDE3 Inhibitory Potency (vs. Cilostazol) | Plasma Concentration (% of total analytes) |
| Cilostazol | 1 | 56%[5] |
| 3,4-dehydro-Cilostazol | 4 to 7 times more potent[5] | 15%[5] |
| This compound | One-fifth as active [5] | 4% [5] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Cilostazol | 3,4-dehydro-Cilostazol | This compound |
| Plasma Protein Binding | 95-98%[5] | 97.4%[5] | 66% [5] |
| Apparent Elimination Half-life | ~11-13 hours[3] | ~11-13 hours[3] | ~11-13 hours [3] |
| Primary Route of Elimination | Metabolism | Metabolism | Urinary excretion (~30% of dose) [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of drug metabolites. The following sections outline the key experimental protocols used in the study of this compound.
Metabolism in Human Liver Microsomes
This in vitro assay is used to identify the CYP enzymes responsible for the metabolism of a compound.
Objective: To determine the specific CYP450 isoenzymes involved in the formation of this compound from Cilostazol.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer (pH 7.4).
-
Substrate Addition: Cilostazol is added to the incubation mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of this compound.
-
Enzyme Inhibition (Optional): To confirm the role of specific CYP enzymes, selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19) or recombinant human CYP enzymes can be used.
PDE3 Inhibition Assay
This biochemical assay measures the inhibitory activity of a compound on the PDE3 enzyme.
Objective: To determine the IC50 value of this compound for the inhibition of PDE3.
Methodology:
-
Enzyme and Substrate Preparation: Purified PDE3 enzyme and the substrate, radiolabeled cAMP (e.g., [3H]cAMP), are prepared in an appropriate assay buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
Separation of Product: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of product formed is quantified by measuring radioactivity.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins.
Objective: To determine the percentage of this compound bound to human plasma proteins.
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Preparation: One chamber is filled with human plasma spiked with a known concentration of this compound. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a period sufficient to allow equilibrium to be reached (typically 4-24 hours).
-
Sample Collection: After equilibration, samples are collected from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in both samples is determined using a validated analytical method like LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] x 100
Conclusion
This compound is a clinically relevant active metabolite of cilostazol that contributes to the drug's overall therapeutic effect. Although less potent than the parent compound and the other major active metabolite, 3,4-dehydro-Cilostazol, its presence in the systemic circulation is significant. A thorough understanding of its pharmacology, pharmacokinetics, and metabolism, as detailed in this guide, is essential for researchers and drug development professionals working on cilostazol or other PDE3 inhibitors. The provided experimental frameworks serve as a foundation for the continued investigation and characterization of this and other drug metabolites.
References
- 1. Cilostazol inhibits vascular smooth muscle cell growth by downregulation of the transcription factor E2F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
An In-depth Technical Guide to 4'-trans-Hydroxy Cilostazol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of the antiplatelet and vasodilating agent, Cilostazol. This document details its chemical structure, physicochemical properties, and pharmacokinetic profile. Furthermore, it outlines detailed experimental protocols for its synthesis, quantification in biological matrices, and the assessment of its inhibitory activity against phosphodiesterase III (PDE3A). Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and analysis.
Introduction
Cilostazol is a quinolinone derivative widely used in the treatment of intermittent claudication.[1] Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites, which are formed primarily through hepatic metabolism.[2][3] Among these, 4'-trans-Hydroxy Cilostazol is a significant contributor to the overall pharmacological activity. Understanding the chemical and biological characteristics of this metabolite is crucial for a complete comprehension of Cilostazol's mechanism of action, drug-drug interactions, and for the development of new therapeutic strategies. This guide serves as a technical resource for professionals engaged in research and development in the pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
This compound is the product of hydroxylation of the cyclohexyl ring of Cilostazol.
Chemical Structure:
Image Credit: MedChemExpress
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-[4-[1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [4] |
| Alternate Names | OPC-13213 | [4] |
| CAS Number | 87153-04-6 | [4] |
| Molecular Formula | C₂₀H₂₇N₅O₃ | [4] |
| Molecular Weight | 385.46 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Slightly soluble in methanol (B129727) and ethanol; practically insoluble in water. | [3] |
Pharmacological Properties and Mechanism of Action
Pharmacodynamics
This compound, like its parent compound, is a selective inhibitor of phosphodiesterase type 3A (PDE3A).[5] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and blood vessels. The elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation.[5] It is reported to be approximately one-fifth as active as Cilostazol in inhibiting PDE III.[3]
Signaling Pathway
The mechanism of action of this compound involves the inhibition of PDE3A, which prevents the degradation of cAMP to AMP. The resulting increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit antiplatelet and vasodilatory effects.
Caption: PDE3A inhibition pathway of this compound.
Pharmacokinetics
This compound is a major active metabolite of Cilostazol. Following oral administration of Cilostazol, this metabolite is formed through hydroxylation, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4.[2][3]
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of Cilostazol
| Parameter | Value | Condition | Reference(s) |
| Relative Potency (vs. Cilostazol) | ~20% | In vitro PDE III inhibition | [3][6] |
| Plasma Protein Binding | 66% | Human plasma | [3][6] |
| Contribution to total plasma analytes | 4% (by AUC) | After 100 mg radiolabeled Cilostazol | [3][6] |
| Effect of CYP3A4 inhibitors (e.g., erythromycin) | AUC increased by 141% | Co-administration with Cilostazol | [6] |
| Elimination | Primarily excreted in urine as metabolites | After Cilostazol administration | [3] |
Experimental Protocols
Synthesis of this compound (Enzymatic Approach)
Caption: Workflow for the enzymatic synthesis of this compound.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine Cilostazol (substrate), recombinant human CYP3A4 enzyme, and a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined period (e.g., 1-4 hours). Monitor the reaction progress by analyzing small aliquots via HPLC.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile (B52724).
-
Centrifugation: Centrifuge the mixture to precipitate the enzyme and other proteins.
-
Extraction: Collect the supernatant and evaporate the solvent under reduced pressure. Reconstitute the residue in a suitable solvent for purification.
-
Purification: Purify the this compound from the reaction mixture using preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized metabolite using analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantification of this compound in Human Plasma by HPLC
This protocol outlines a general method for the simultaneous determination of Cilostazol and its metabolites in human plasma.
Caption: Workflow for the HPLC analysis of this compound in plasma.
Methodology:
-
Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., a structural analog of Cilostazol).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of n-butanol, methanol, and chloroform).
-
Further purify the extract using a solid-phase extraction (SPE) cartridge (e.g., silica-based).
-
Elute the analytes from the SPE cartridge, evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5). The specific gradient profile should be optimized to achieve baseline separation of Cilostazol, this compound, and other metabolites.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where all analytes have reasonable absorbance (e.g., 257 nm).
-
Injection Volume: 20-50 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in blank plasma and process them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
-
Phosphodiesterase 3A (PDE3A) Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on PDE3A. Commercial kits are also available for this purpose.
Methodology:
-
Reaction Components:
-
Recombinant human PDE3A enzyme.
-
cAMP (substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).
-
This compound (test compound) at various concentrations.
-
A known PDE3A inhibitor as a positive control (e.g., Cilostamide).
-
5'-Nucleotidase.
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, PDE3A enzyme, and the test compound or control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C.
-
Initiate the reaction by adding cAMP.
-
Incubate for a defined time (e.g., 30-60 minutes) at 30°C.
-
Stop the PDE3A reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add 5'-nucleotidase to convert the AMP formed into adenosine and inorganic phosphate.
-
Incubate to allow for the complete conversion.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a key active metabolite of Cilostazol that plays a significant role in its overall therapeutic effect. A thorough understanding of its chemical properties, pharmacological activity, and pharmacokinetic profile is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a framework for the synthesis, quantification, and functional characterization of this important molecule. Further research into the specific contributions of this compound to the clinical efficacy and safety of Cilostazol is warranted.
References
- 1. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4'-trans-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4'-trans-Hydroxy Cilostazol (B1669032), a principal active metabolite of Cilostazol. Due to the limited publicly available data specifically for this metabolite, this guide also includes relevant data for the parent compound, Cilostazol, to provide a foundational understanding. Furthermore, detailed experimental protocols are provided for researchers to determine these physicochemical properties.
Introduction to 4'-trans-Hydroxy Cilostazol
This compound (also known as OPC-13213) is a significant human metabolite of Cilostazol, a quinolinone derivative used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1] Cilostazol and its metabolites act as phosphodiesterase III (PDE III) inhibitors, leading to increased cyclic AMP (cAMP) in platelets and blood vessels, which in turn inhibits platelet aggregation and causes vasodilation.[2] Following oral administration, Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[2][3] this compound is formed through the hydroxylation of the hexane (B92381) moiety of Cilostazol and possesses approximately one-fifth of the pharmacological activity of the parent drug.[4][5][6] About 30% of a dose of Cilostazol is excreted in the urine as this compound.[2][7]
Metabolic Pathway of Cilostazol
The metabolic conversion of Cilostazol to its active metabolites is a critical aspect of its pharmacology. The diagram below illustrates the primary metabolic pathways leading to the formation of this compound and another active metabolite, 3,4-dehydro-cilostazol.
Caption: Metabolic conversion of Cilostazol to its primary active metabolites.
Section 1: Solubility Profile
A comprehensive search of the scientific literature reveals a lack of specific quantitative solubility data for this compound in various solvents. However, the solubility of the parent compound, Cilostazol, has been characterized and can serve as a useful reference point for formulation development and analytical method design.
Solubility Data for Cilostazol (Parent Compound)
The solubility of Cilostazol is generally low in aqueous media, which is a key factor in its Biopharmaceutics Classification System (BCS) Class II designation (low solubility, high permeability).[8] The following table summarizes the known solubility of Cilostazol in different solvents.
| Solvent System | Solubility | Reference(s) |
| Water | Practically insoluble | [6][7] |
| 0.1 N HCl | Practically insoluble | [6] |
| 0.1 N NaOH | Practically insoluble | [6] |
| Methanol | Slightly soluble | [6] |
| Ethanol | Approx. 0.11 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | Approx. 12.5 mg/mL | [9] |
| Dimethyl Formamide (DMF) | Approx. 12.5 mg/mL | [9] |
| Acetic Acid | Freely soluble | [7] |
| Chloroform | Freely soluble | [7] |
| 1:7 solution of DMSO:PBS (pH 7.2) | Approx. 0.13 mg/mL | [9] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To determine the solubility of this compound, the equilibrium shake-flask method is the gold standard.[10][11][12][13] This method measures the thermodynamic solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl, methanol, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: General experimental workflow for solubility determination.
Section 2: Stability Profile
As with solubility, there is a lack of specific stability data for this compound. Stability studies, particularly forced degradation, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14][15] The stability profile of the parent drug, Cilostazol, provides valuable insights.
Stability Data for Cilostazol (Parent Compound)
Forced degradation studies on Cilostazol have been performed under various stress conditions as per the International Conference on Harmonization (ICH) guidelines.
| Stress Condition | Observations for Cilostazol | Reference(s) |
| Acidic Hydrolysis (e.g., 0.1N - 5N HCl, reflux at 60°C for 5h) | Stable, no significant degradation observed. | [16][17] |
| Alkaline Hydrolysis (e.g., 0.1N - 5N NaOH, reflux at 60°C for 5h) | Some degradation observed, particularly in stronger alkaline conditions. | [16][18] |
| Oxidative Degradation (e.g., 3-30% H₂O₂) | Susceptible to degradation. | [16][19] |
| Thermal Degradation (Dry Heat) | Stable. | [16] |
| Photolytic Degradation (UV/Visible Light) | Stable. | [16] |
These findings suggest that the quinolinone structure is largely stable to acid hydrolysis, heat, and light but can be degraded under alkaline and oxidative conditions. It is reasonable to hypothesize that this compound would exhibit a similar, though not identical, stability profile.
Experimental Protocol: Forced Degradation Study
A forced degradation study is designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.
Objective: To investigate the degradation behavior of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Oven for thermal stress
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of this compound in various media for stress testing (e.g., water, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Stress Conditions:
-
Acid Hydrolysis: Store the acidic solution at an elevated temperature (e.g., 60°C) for a specified time. Neutralize the sample before analysis.
-
Base Hydrolysis: Store the alkaline solution at an elevated temperature. Neutralize the sample before analysis.
-
Oxidation: Store the hydrogen peroxide solution at room temperature.
-
Thermal Stress: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.[15]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method must be able to separate the intact drug from all significant degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the main peak is free from co-eluting degradants.
Caption: General experimental workflow for stability assessment.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]
- 7. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. biomedres.us [biomedres.us]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A validated stability indicating high performance reverse phase liquid chromatographic method for the determination of cilostazol in bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpbs.net [ijpbs.net]
The In Vivo Journey of a Key Cilostazol Metabolite: A Technical Guide to the Pharmacokinetics and Metabolism of 4'-trans-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 4'-trans-Hydroxy Cilostazol (B1669032), an active metabolite of the antiplatelet and vasodilating agent, cilostazol. Understanding the metabolic fate and pharmacokinetic profile of this key metabolite, also known as OPC-13213, is crucial for optimizing the therapeutic efficacy and safety of cilostazol. This document synthesizes available data on its formation, distribution, and elimination, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways.
Introduction to 4'-trans-Hydroxy Cilostazol
Cilostazol undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2] Among these, this compound (OPC-13213) is a significant active metabolite. While less potent than the parent drug, its contribution to the overall pharmacological effect of cilostazol is noteworthy.[3][4] This metabolite is formed through the hydroxylation of the hexane (B92381) moiety of cilostazol.[5][6]
Metabolic Pathway of Cilostazol to this compound
The biotransformation of cilostazol is a multi-step process involving several key CYP isoenzymes. The formation of this compound is a secondary metabolic route.[5][6] The primary pathway involves the hydroxylation of the quinone moiety.[5]
The metabolic cascade leading to this compound is initiated by the hydroxylation of the hexane moiety of cilostazol to form an intermediate metabolite, OPC-13217.[5][6] This reaction is primarily catalyzed by CYP3A5 and CYP2C19, with a minor contribution from CYP3A4.[4][7] Subsequently, OPC-13217 is further metabolized to this compound (OPC-13213).[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro/In Vivo Correlation of Two Extended-Release Cilostazol Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Antiplatelet Efficacy of 4'-trans-Hydroxy Cilostazol: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of the antiplatelet agent Cilostazol, with a specific focus on its role in inhibiting platelet aggregation. This document is intended for researchers, scientists, and professionals in the field of drug development and cardiovascular pharmacology.
Executive Summary
4'-trans-Hydroxy Cilostazol is a significant contributor to the overall antiplatelet effect of its parent drug, Cilostazol. The primary mechanism of action for both compounds is the selective inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets. Elevated cAMP levels, in turn, initiate a signaling cascade that ultimately suppresses platelet aggregation induced by various agonists. While direct quantitative data for this compound is limited, its activity is reported to be approximately one-fifth to one-third that of the parent compound, Cilostazol. This guide summarizes the available quantitative data, details the experimental protocols for assessing platelet aggregation, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data on Antiplatelet Activity
For comparative purposes, the following table summarizes the 50% inhibitory concentrations (IC50) of the parent drug, Cilostazol , against platelet aggregation induced by various agonists.
| Agonist | IC50 (µM) | Species | Reference |
| ADP (2 µM) | 12.5 ± 2.1 | Human | [5] |
| Collagen | 75.4 ± 2.4 | Rat | [3] |
| Shear Stress | 15 ± 2.6 | Human | [5] |
| ADP | 0.38 ± 0.05 | Human | [6] |
| Collagen | Not specified | Rabbit | [7] |
Experimental Protocols
The primary method for evaluating the in vitro antiplatelet activity of compounds like this compound is Light Transmission Aggregometry (LTA) . This technique is considered the gold standard for assessing platelet function.[8]
Principle of Light Transmission Aggregometry
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP cause the sample to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist, platelets aggregate, forming larger clumps. This clumping reduces the turbidity of the plasma, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time to generate an aggregation curve.
Detailed Methodology for Light Transmission Aggregometry
2.2.1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.[9]
-
Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[9] This gentle centrifugation pellets the red and white blood cells, leaving the platelets suspended in the plasma supernatant, which is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% light transmission baseline in the aggregometer.
2.2.2. Platelet Aggregation Assay
-
Instrument Setup: A specialized aggregometer is used. The instrument is calibrated with PPP to represent 100% aggregation (maximum light transmission) and PRP to represent 0% aggregation (minimum light transmission).
-
Sample Preparation: A defined volume of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
Incubation with Inhibitor: A specific concentration of the test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a predetermined period to allow for interaction with the platelets.
-
Initiation of Aggregation: A platelet agonist (e.g., adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid, or thrombin) is added to the cuvette to induce aggregation.[10][11]
-
Data Recording: The change in light transmission is recorded for a set period (typically 5-10 minutes).
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. To determine the IC50 value, a dose-response curve is constructed by plotting the percentage of inhibition against different concentrations of the test compound.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Platelets
The antiplatelet effect of this compound is mediated through the inhibition of PDE3 and the subsequent increase in intracellular cAMP. The following diagram illustrates this signaling cascade.
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The following diagram outlines the general workflow for assessing the antiplatelet activity of a test compound using LTA.
Caption: General workflow for an in vitro platelet aggregation assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cilostazol and dipyridamole synergistically inhibit human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet and antithrombotic activity of cilostazol is potentiated by dipyridamole in rabbits and dissociated from bleeding time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plateletservices.com [plateletservices.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Effect of cilostazol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cilostazol on platelet aggregation and experimental thrombosis. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Determination of Cilostazol and its Active Metabolites in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiplatelet agent Cilostazol (B1669032) and its primary active metabolites, 3,4-dehydro Cilostazol and 4'-trans-hydroxy Cilostazol, in human plasma. The described protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, offering excellent accuracy, precision, and a short analysis time.
Introduction
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation. It is primarily indicated for the treatment of intermittent claudication. Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, with 3,4-dehydro Cilostazol being a major active metabolite that is pharmacologically more potent than the parent drug.[1] Another significant active metabolite is this compound. Consequently, the simultaneous determination of Cilostazol and its active metabolites is crucial for a comprehensive understanding of its pharmacokinetic profile and therapeutic efficacy. This application note presents a validated LC-MS/MS method for the concurrent measurement of these compounds in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Cilostazol, 3,4-dehydro Cilostazol, this compound, and Cilostazol-d11 (internal standard) reference standards were procured from a certified supplier.
-
Solvents and Chemicals: HPLC-grade methanol (B129727) and acetonitrile (B52724), as well as analytical-grade formic acid and ammonium (B1175870) formate, were used. Deionized water was generated using a Milli-Q water purification system.
-
Biological Matrix: Drug-free human plasma was obtained from a registered blood bank.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution (Cilostazol-d11).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | As detailed below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | Ramp to 90 |
| 2.5 - 3.5 | 90 |
| 3.5 - 3.6 | Ramp to 10 |
| 3.6 - 5.0 | 10 (Re-equilibration) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data
Mass Spectrometric Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Approximate Retention Time (min) |
| Cilostazol | 370.3 | 288.2 | 0.1 | 25 | 2.8 |
| 3,4-dehydro Cilostazol | 368.2 | 286.1 | 0.1 | 25 | 2.6 |
| This compound | 386.2 | 288.2 | 0.1 | 22 | 2.3 |
| Cilostazol-d11 (IS) | 381.2 | 288.3 | 0.1 | 25 | 2.8 |
Method Validation Summary
| Parameter | Cilostazol | 3,4-dehydro Cilostazol | This compound |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 | 1.0 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Accuracy (% Bias) | -5.2 to 4.8 | -4.5 to 5.1 | -6.0 to 5.5 |
| Precision (% CV) | < 10% | < 10% | < 12% |
| Recovery (%) | > 85% | > 85% | > 80% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 1.0 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Cilostazol and its metabolites.
Caption: Simplified metabolic pathway of Cilostazol.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the simultaneous determination of Cilostazol and its key active metabolites in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. The method has been validated to meet regulatory requirements for bioanalytical method validation and can be readily implemented in clinical and research laboratories for pharmacokinetic and pharmacodynamic assessments of Cilostazol.
References
Application Notes and Protocols for Evaluating the Efficacy of 4'-trans-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-trans-Hydroxy Cilostazol (B1669032) is an active metabolite of Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor used for the management of intermittent claudication.[1][2][3] Like its parent compound, 4'-trans-Hydroxy Cilostazol exerts its therapeutic effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular cells.[1][4][5] This leads to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.[1][4] Furthermore, cilostazol and its metabolites have been shown to possess anti-proliferative effects on vascular smooth muscle cells (VSMCs) and anti-inflammatory properties, which are crucial for addressing the pathophysiology of vascular diseases.[6][7][8][9]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The described assays are designed to quantify its activity in key areas relevant to its therapeutic potential: PDE3 inhibition, modulation of intracellular cAMP levels, anti-proliferative effects on VSMCs, and anti-inflammatory activity. While direct quantitative data for this compound is limited in publicly available literature, it is known to be about one-fifth as active as Cilostazol in PDE3 inhibition.[1] The provided protocols are based on established methods for Cilostazol and can be adapted for the evaluation of its metabolite.
Primary Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of phosphodiesterase 3 (PDE3). This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation of various downstream targets, leading to the compound's vasodilatory, antiplatelet, and anti-proliferative effects.
Caption: Signaling pathway of this compound.
Key Efficacy Parameters and Assays
The efficacy of this compound can be assessed through a variety of cell-based assays targeting its primary mechanism and downstream cellular effects. The following table summarizes key quantitative data for the parent compound, Cilostazol, which can serve as a benchmark for evaluating this compound.
| Parameter | Assay Type | Cell Line | Key Findings for Cilostazol |
| PDE3 Inhibition | Biochemical Assay | N/A | IC50: 0.4 µM[10] |
| cAMP Levels | Immunoassay | Rabbit Aortic Smooth Muscle Cells | Significant increase in cAMP content[10] |
| VSMC Proliferation | MTT Assay | Human Aortic VSMCs | Dose-dependent inhibition (10-200 µM)[4] |
| BrdU Incorporation | Human Aortic VSMCs | Dose-dependent inhibition of DNA synthesis[4] | |
| Anti-inflammatory Activity | Luciferase Reporter Assay | RAW264.7 Macrophages | Significant reduction of NF-κB transcriptional activity[7] |
| Griess Assay | BV2 Microglial Cells | Suppression of LPS-induced Nitric Oxide production[5] |
Experimental Protocols
Phosphodiesterase 3 (PDE3) Inhibition Assay
This biochemical assay determines the direct inhibitory effect of this compound on PDE3 activity.
Principle: The assay measures the conversion of cAMP to AMP by PDE3. The amount of remaining cAMP is quantified, and the inhibitory effect of the compound is determined.
Protocol:
-
Reagents and Materials:
-
Recombinant human PDE3
-
cAMP substrate
-
This compound
-
Assay buffer
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or ELISA)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of recombinant PDE3 to each well of the microplate.
-
Add the different concentrations of this compound to the wells. Include a positive control (known PDE3 inhibitor) and a negative control (vehicle).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Intracellular cAMP Measurement Assay
This assay quantifies the effect of this compound on intracellular cAMP levels in a relevant cell line, such as vascular smooth muscle cells (VSMCs).
Principle: Cells are treated with the compound, and the intracellular cAMP is measured using a competitive immunoassay (e.g., ELISA or HTRF).
Protocol:
-
Cell Culture:
-
Culture human aortic VSMCs in appropriate media until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Procedure:
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with various concentrations of this compound for 10-30 minutes.
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the concentration of this compound.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on VSMCs.
Principle: VSMC proliferation is induced by a mitogen, and the inhibitory effect of the compound is measured by quantifying cell viability (MTT assay) or DNA synthesis (BrdU incorporation).
Protocol (MTT Assay):
-
Cell Culture:
-
Seed human aortic VSMCs in a 96-well plate at a density of 5x10^3 cells/well and culture for 48 hours.[4]
-
-
Procedure:
-
Induce proliferation by adding media containing 10% fetal bovine serum (FBS).
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 1-200 µM) for 24 hours.[4]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol (BrdU Incorporation Assay):
-
Cell Culture:
-
Follow the same cell seeding protocol as for the MTT assay.
-
-
Procedure:
-
Treat the cells with various concentrations of this compound.
-
Add BrdU labeling solution and incubate for 24 hours.[4]
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by a colorimetric substrate.
-
Measure the absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration.
-
Determine the EC50 value for the anti-proliferative effect.
-
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay evaluates the anti-inflammatory potential of this compound by measuring its effect on NF-κB activation.
Principle: A macrophage cell line (e.g., RAW264.7) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB by an inflammatory stimulus (e.g., LPS) drives luciferase expression, which can be quantified.
Protocol:
-
Cell Culture and Transfection:
-
Culture RAW264.7 cells in appropriate media.
-
Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a general experimental workflow for evaluating the efficacy of this compound and the logical relationship between its primary mechanism of action and its downstream therapeutic effects.
Caption: General workflow for cell-based efficacy assays.
Caption: Logical relationship of this compound's effects.
References
- 1. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Anti-inflammatory properties of cilostazol: Its interruption of DNA binding activity of NF-κB from the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of cilostazol, a selective cAMP phosphodiesterase inhibitor on the contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of 4'-trans-Hydroxy Cilostazol in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-trans-Hydroxy cilostazol (B1669032) is one of the primary active metabolites of cilostazol, a quinolinone derivative medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1] Like its parent compound, 4'-trans-hydroxy cilostazol functions as a phosphodiesterase III (PDE3) inhibitor.[2] This inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets and blood vessels, resulting in antiplatelet and vasodilatory effects.[1][2] While its potency is approximately one-fifth that of cilostazol, it significantly contributes to the overall pharmacological activity of the parent drug.[2] These application notes provide a detailed protocol for the oral administration of this compound to rats for preclinical research, based on established methodologies for the parent compound, cilostazol.
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral administration of the parent drug, cilostazol, at a dose of 10 mg/kg. It is important to note that this data reflects the formation of the metabolite from the parent drug, not the direct administration of this compound.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (Maximum Concentration) | 100.3 ± 51.3 | ng/mL | [3] |
| AUC | 728.8 ± 189.9 | ng·h/mL | [3] |
Experimental Protocols
This section outlines a detailed methodology for the oral administration of this compound to rats. This protocol is adapted from established procedures for the oral gavage of cilostazol in rats.[4][5]
Materials:
-
This compound (powder form)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium, 0.5% methylcellulose (B11928114) in sterile water, or a suspension in water homogenized for 30 minutes)
-
Sprague-Dawley rats (specific age and weight to be determined by the study design)
-
Oral gavage needles (flexible, appropriate size for the rat's weight)
-
Syringes (appropriate volume for dosing)
-
Analytical balance
-
Vortex mixer or homogenizer
-
pH meter (optional, for vehicle preparation)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.
-
Fasting: For studies requiring a fasted state, withhold food overnight (approximately 12 hours) before administration. Ensure free access to water.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the chosen vehicle. A common vehicle for oral administration of poorly soluble compounds like cilostazol is a 0.5% solution of carboxymethylcellulose (CMC) or methylcellulose in sterile water.
-
To prepare the dosing formulation, gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension. For some compounds, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous vehicle, may be necessary. However, for direct oral gavage, an aqueous suspension is often preferred. Homogenization of the suspension for a set period (e.g., 30 minutes) can also ensure uniformity.[6]
-
Prepare a fresh formulation on the day of dosing.
-
-
Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the dosing formulation into a syringe fitted with an oral gavage needle. The dosing volume should be calculated based on the rat's body weight (e.g., 5-10 mL/kg).
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring and Sample Collection:
-
Return the animal to its cage with free access to water. Food can be returned at a specified time post-dosing, depending on the experimental design.
-
For pharmacokinetic studies, collect blood samples at predetermined time points via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood samples to obtain plasma or serum and store them at an appropriate temperature (e.g., -80°C) until analysis.
-
-
Analytical Method: Analyze the concentration of this compound in the plasma or serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Oral Administration in Rats
Caption: Experimental workflow for oral administration and pharmacokinetic analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of Cilostazol in the Expression of Biomarkers and Neurological Outcome Following Experimentally Induced Cerebrovascular Accident-Experimental Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: 4'-trans-Hydroxy Cilostazol in Peripheral Artery Disease Research
Application Notes
Introduction
Cilostazol (B1669032) is a medication approved for the reduction of symptoms of intermittent claudication, a common manifestation of peripheral artery disease (PAD).[1][2][3] It functions as a selective inhibitor of phosphodiesterase III (PDE3), leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This increase in cAMP results in vasodilation and the inhibition of platelet aggregation.[1][4][5] Following oral administration, cilostazol is extensively metabolized by the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C19), into several metabolites.[2][4] Two of these metabolites are active, with 4'-trans-Hydroxy Cilostazol being a major active metabolite that is believed to contribute significantly to the overall pharmacological effects of the parent drug.[1][4] Understanding the specific actions of this compound is crucial for elucidating the complete therapeutic profile of cilostazol in PAD.
Mechanism of Action
Like its parent compound, this compound exerts its effects by inhibiting PDE3.[1][6] This inhibition prevents the degradation of cAMP in vascular smooth muscle cells and platelets.[1][4][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects. In vascular smooth muscle cells, this results in vasodilation, improving blood flow to ischemic limbs.[7][8] In platelets, the elevated cAMP levels inhibit aggregation, reducing the risk of thrombosis.[6][8][9] Beyond these primary effects, research suggests that cilostazol and its metabolites may also promote angiogenesis, the formation of new blood vessels, which can further alleviate symptoms of PAD.[8][10]
Pharmacological Data
The following table summarizes key pharmacological data for cilostazol and its active metabolites. Note that specific quantitative data for this compound's PDE3 inhibition (e.g., IC50) is often reported in the context of the overall activity of cilostazol administration.
| Parameter | Value | Reference |
| Parent Drug | Cilostazol | |
| PDE3A IC50 | 0.2 µM | [11][12] |
| Protein Binding | 95-98% (predominantly albumin) | [1][2] |
| Elimination Half-Life | ~11-13 hours | [13] |
| Active Metabolite | This compound | |
| Contribution to PDE3 Inhibition | Accounts for at least 50% of the pharmacological activity after cilostazol administration. | [1][4] |
| Protein Binding | 66% | [1][13] |
| Elimination Half-Life | ~11-13 hours | [13] |
Preclinical and Clinical Evidence in PAD
Preclinical studies using animal models of PAD have demonstrated that cilostazol administration enhances collateral blood flow in ischemic limbs.[10] This effect is thought to be mediated, at least in part, by the upregulation of vascular endothelial growth factor (VEGF).[10] In some studies, cilostazol has been shown to inhibit ulcer development and the decrease in skin temperature in obstructed limbs.[14] Clinical trials in patients with intermittent claudication have consistently shown that cilostazol improves maximal walking distance.[3][8]
Experimental Protocols
In Vitro Assays
Protocol 1: Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on PDE3.
-
Enzyme Preparation:
-
Source purified human recombinant PDE3A or PDE3B.
-
Alternatively, prepare cell lysates from tissues or cells known to express high levels of PDE3 (e.g., platelets, vascular smooth muscle cells).
-
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the PDE3 enzyme, the test compound (this compound) at various concentrations, and a fluorescently labeled cAMP substrate.
-
Initiate the reaction and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop reagent containing a binding agent that selectively binds to the cleaved substrate.
-
-
Data Analysis:
-
Measure the fluorescence polarization or other appropriate signal. The signal will be proportional to the amount of cleaved substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Platelet Aggregation Assay
This protocol describes how to measure the effect of this compound on platelet aggregation in vitro.
-
Sample Preparation:
-
Collect whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
-
Compound Incubation:
-
Pre-incubate PRP with various concentrations of this compound or vehicle control (e.g., DMSO) at 37°C for a specified time (e.g., 15 minutes).
-
-
Aggregation Measurement:
-
Transfer the pre-incubated PRP to an aggregometer.
-
Add a platelet aggregation-inducing agent such as adenosine diphosphate (B83284) (ADP), collagen, or thrombin.[9][15]
-
Monitor the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of platelet aggregation.
-
In Vivo Models
Protocol 3: Murine Model of Hindlimb Ischemia
This protocol details a common surgical model to induce peripheral ischemia in mice to study the effects of this compound.
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Ligate the femoral artery proximal to the origin of the profunda femoris artery.
-
Close the incision with sutures.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via oral gavage or intraperitoneal injection at a predetermined dose and frequency.
-
-
Efficacy Evaluation:
-
Laser Doppler Perfusion Imaging (LDPI): Measure blood flow in the ischemic and non-ischemic limbs at various time points post-surgery (e.g., days 0, 7, 14, 21).
-
Immunohistochemistry: At the end of the study, euthanize the mice and collect ischemic muscle tissue. Perform immunohistochemical staining for markers of angiogenesis such as CD31 (PECAM-1) to assess capillary density.[16]
-
Gene and Protein Expression Analysis: Analyze the expression of pro-angiogenic factors like VEGF and G-CSF in the ischemic muscle tissue using techniques such as qPCR or Western blotting.[10]
-
-
Data Analysis:
-
Calculate the ratio of blood flow in the ischemic limb to the non-ischemic limb.
-
Quantify capillary density from the immunohistochemistry images.
-
Compare the results between the treated and control groups to determine the effect of this compound on post-ischemic neovascularization.
-
References
- 1. Cilostazol: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of cilostazol on isolated rabbit femoral arteries under conditions of ischemia and reperfusion: the role of the nitric oxide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cilostazol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cilostazol promotes angiogenesis after peripheral ischemia through a VEGF-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tribioscience.com [tribioscience.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Effect of cilostazol, a new antithrombotic drug, on an experimental model of peripheral circulation insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of platelet aggregation and the release of P-selectin from platelets by cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cilostazol stimulates revascularisation in response to ischaemia via an eNOS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Use of 4'-trans-Hydroxy Cilostazol for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation and application of 4'-trans-Hydroxy Cilostazol, an active metabolite of Cilostazol, for use in cell culture experiments. This compound, like its parent compound, functions as a phosphodiesterase 3 (PDE3) inhibitor, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] This application note includes key physicochemical data, detailed protocols for creating stock and working solutions, a general procedure for cell treatment, and diagrams illustrating the compound's signaling pathway and the experimental workflow.
Physicochemical Properties and Storage
This compound is a key active metabolite of Cilostazol.[4] A summary of its relevant properties is provided below.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₇N₅O₃ | [4][5] |
| Molecular Weight | 385.46 g/mol | [4][5][6] |
| CAS Number | 87153-04-6 | [4][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in DMSO; Sparingly soluble in Chloroform and Ethanol | [7] |
| Storage (Lyophilized) | Stable for 36 months at -20°C, desiccated | [6] |
| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [6] |
Experimental Protocols
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Cell line of interest
Protocol 1: Preparation of a 10 mM Stock Solution
It is recommended to prepare a concentrated stock solution in DMSO, which can be later diluted to the desired working concentration in cell culture medium.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (MW = 385.46 g/mol ).
-
Mass (mg) = Volume (mL) x Concentration (mM) x MW ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 1 mL x 10 mM x 385.46 / 1000 = 3.85 mg
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[6]
-
Protocol 2: Preparation of Working Solutions
The working concentration of this compound will vary depending on the cell type and the experimental objective. Based on studies with the parent compound, cilostazol, typical working concentrations range from 1 µM to 100 µM.[8][9]
-
Dilution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration.
-
Example for preparing 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (10 µM) x (1 mL)
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL. Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
-
Vehicle Control: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) as it can be toxic to cells.[10] It is crucial to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Protocol 3: General Cell Treatment Procedure
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Treatment Media: Prepare the required concentrations of this compound and the vehicle control in fresh, pre-warmed culture medium as described in Protocol 2.
-
Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and maintain them for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT), protein analysis (Western blotting), or gene expression analysis (RT-qPCR).
Mechanism of Action and Workflow Diagrams
Primary Signaling Pathway
This compound is an inhibitor of phosphodiesterase 3 (PDE3).[2][3] The inhibition of PDE3 prevents the degradation of cyclic AMP (cAMP), leading to its accumulation within the cell.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in cellular responses such as vasodilation and the inhibition of platelet aggregation.[1][11][12]
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical cell culture experiment.
Caption: General workflow for cell culture experiments.
References
- 1. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4”-trans-Hydroxy Cilostazol | LGC Standards [lgcstandards.com]
- 6. adooq.com [adooq.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Cilostazol inhibits monocytic cell adhesion to vascular endothelium via upregulation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilostazol Decreases Ethanol-Mediated TNFalpha Expression in RAW264.7 Murine Macrophage and in Liver from Binge Drinking Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cilostazol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: High-Purity 4'-trans-Hydroxy Cilostazol Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of high-purity 4'-trans-Hydroxy Cilostazol (B1669032) reference standards in research and quality control settings. 4'-trans-Hydroxy Cilostazol is a primary active metabolite of Cilostazol, a medication used to treat intermittent claudication.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.
Product Information and Specifications
High-purity this compound is available from various suppliers as a neat solid. It is essential to obtain a Certificate of Analysis (CoA) from the supplier for each specific lot. The table below summarizes typical quantitative data for a reference standard.
| Parameter | Typical Specification | Notes |
| Chemical Name | 6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
| Synonyms | OPC-13213 | [2] |
| CAS Number | 87153-04-6 | [3] |
| Molecular Formula | C₂₀H₂₇N₅O₃ | [3] |
| Molecular Weight | 385.46 g/mol | [3] |
| Purity (by HPLC/UPLC) | ≥98% | Purity may vary by supplier and lot.[2][4] |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in methanol (B129727) and ethanol. Practically insoluble in water. | |
| Storage Conditions | Store at -20°C for long-term storage.[5] | Lyophilized form can be stable for up to 36 months at -20°C.[5] Solutions should be used within 1 month when stored at -20°C.[5] |
Mechanism of Action: Signaling Pathway
Cilostazol and its metabolites, including this compound, are inhibitors of phosphodiesterase III (PDE3).[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and blood vessels. The elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation.[1]
Experimental Protocols
The following protocols are provided as examples and may require optimization for specific experimental conditions and equipment.
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate concentrations of this compound for use in calibration curves and quality control samples.
Materials:
-
High-purity this compound reference standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small volume of methanol and then dilute to the mark with methanol.
-
Mix thoroughly by inversion. This stock solution should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
The concentration range for the calibration curve will depend on the analytical method and the expected sample concentrations. A typical range for LC-MS/MS analysis in plasma is 0.5 to 500 ng/mL.[6]
-
Quantification of this compound in Human Plasma by UPLC-MS/MS
Objective: To provide a validated method for the determination of this compound in human plasma. This protocol is based on established methods for cilostazol and its metabolites.[6][7]
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A deuterated analog of this compound (e.g., this compound-d4) is recommended.
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
UPLC column: A reversed-phase column such as a BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable.[6]
Procedure:
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 100 µL of water and vortex mix for another 30 seconds.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 10°C.
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with an appropriate volume of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be optimized on the specific mass spectrometer being used. A reported transition for this compound is m/z 386.20 → 288.16.[7]
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4”-trans-Hydroxy Cilostazol | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for 4'-trans-Hydroxy Cilostazol from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of Cilostazol, from biological matrices such as human plasma. This protocol is optimized for high recovery and purity, making it suitable for downstream quantitative analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4'-trans-Hydroxy Cilostazol (also known as OPC-13213) is a significant metabolite in the pharmacokinetic profiling of Cilostazol.[1][2] Accurate and reliable quantification of this metabolite is crucial for drug metabolism and pharmacokinetic studies. The methodology described herein utilizes a reversed-phase SPE mechanism, which is ideal for extracting moderately lipophilic compounds like this compound from complex aqueous samples.
The protocol's effectiveness relies on the careful selection of SPE sorbents and solvents to maximize the retention of the analyte while minimizing matrix interferences. The provided workflow is designed to be robust and reproducible for routine bioanalytical applications.
Experimental Protocol
This protocol is adapted from established methods for the extraction of cilostazol and its metabolites from human plasma.[3][4][5][6][7]
1. Materials and Reagents
-
SPE Cartridge: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc) are recommended. Alternatives include LiChroSep DVB-HL cartridges.[3]
-
Biological Sample: Human plasma (collected in EDTA, heparin, or citrate (B86180) tubes).
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ammonium (B1175870) Hydroxide (optional, for pH adjustment)
-
Formic Acid (optional, for reconstitution)
-
-
Internal Standard (IS): A deuterated analog of this compound (e.g., this compound-d4) is recommended for accurate quantification.[8][9]
2. Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 25 µL of the internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of water and vortex for an additional 30 seconds.[3]
-
Centrifuge the sample at 14,000 x g for 5 minutes at 10°C to pellet any precipitated proteins.[3]
3. Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold.
-
Conditioning:
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the entire sample through the sorbent bed.
-
-
Washing:
-
Drying:
-
Dry the cartridge under a stream of nitrogen or high vacuum for approximately 1-2 minutes to remove residual water.[3]
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge by passing 1.0 mL of methanol through the sorbent bed into a clean collection tube. A second elution with another 1.0 mL of methanol can be performed to ensure complete recovery.
-
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of a mobile phase-compatible solvent, such as a mixture of methanol and ammonium acetate (B1210297) buffer (pH 6.5) (2:8 v/v) or acetonitrile/water with 0.1% formic acid.[4][5][6][7]
-
Vortex the reconstituted sample to ensure the complete dissolution of the analytes.
-
Transfer the sample to an autosampler vial for analysis by LC-MS/MS.
Data Presentation
The following table summarizes the quantitative parameters of the SPE protocol.
| Parameter | Value/Description | Rationale | Reference |
| Analyte | This compound | Primary active metabolite of Cilostazol | [1][10] |
| Biological Matrix | Human Plasma | Common matrix for pharmacokinetic studies | [3][4][5] |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB) | Excellent retention for a wide range of compounds and stable across a broad pH range. | [11] |
| Sample Volume | 100 µL | Minimizes sample requirement, suitable for studies with limited sample volumes. | [3] |
| Conditioning Solvent 1 | 1.0 mL Methanol | Wets the polymeric sorbent and activates it for reversed-phase retention. | [3] |
| Conditioning Solvent 2 | 1.0 mL Water | Removes the organic solvent and prepares the sorbent for the aqueous sample. | [3] |
| Wash Solvent 1 | 1.0 mL 10% (v/v) Methanol in Water | Removes hydrophilic and weakly retained interferences. | [3] |
| Wash Solvent 2 | 1.0 mL Water | Removes residual salts and highly polar interferences. | [3] |
| Elution Solvent | 1.0 - 2.0 mL Methanol | Disrupts the hydrophobic interaction between the analyte and the sorbent, leading to elution. | - |
| Reconstitution Volume | 100 µL | Concentrates the sample for improved sensitivity in the analytical method. | [4][5][6][7] |
| Expected Recovery | > 90% | High recovery is indicative of an efficient extraction method. | [3][4] |
| Precision (% CV) | < 15% | Ensures the reproducibility of the extraction method. | [4][5] |
Visualization
References
- 1. scbt.com [scbt.com]
- 2. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. This compound-d4 | C20H27N5O3 | CID 171391571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. agilent.com [agilent.com]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4'-trans-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of Cilostazol. The developed isocratic method provides excellent separation and quantification of 4'-trans-Hydroxy Cilostazol in bulk drug substances and pharmaceutical dosage forms. This document provides a comprehensive guide, including instrument conditions, mobile phase preparation, sample handling, and a full validation protocol according to ICH guidelines. The method is suitable for routine quality control, stability studies, and research applications.
Introduction
Cilostazol is a quinolinone-derivative medication primarily used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease. Its therapeutic effects are mediated by the inhibition of phosphodiesterase III (PDE III), leading to vasodilation and inhibition of platelet aggregation. Cilostazol is extensively metabolized in the liver to several active metabolites, with this compound being one of the most significant contributors to its pharmacological activity. Therefore, the accurate quantification of this metabolite is crucial for pharmacokinetic studies, quality control of drug products, and formulation development. This application note presents a simple, precise, and accurate RP-HPLC method for the determination of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental for efficient HPLC method development. Key properties for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇N₅O₃ | [1] |
| Molecular Weight | 385.46 g/mol | [1] |
| logP (computed) | 1.9 | [2] |
| Protein Binding | 66% | [3][4] |
HPLC Method Development and Optimization
The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : 20mM Potassium Phosphate (B84403) Buffer (pH 6.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 257 nm |
| Internal Standard | OPC-3930 (structural analogue of cilostazol) can be used if required. |
Rationale for Condition Selection
-
Column: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like this compound.
-
Mobile Phase: The combination of acetonitrile, a common organic modifier, and a phosphate buffer provides good peak shape and resolution. A pH of 6.5 is selected to ensure the analyte is in a suitable ionic state for reversed-phase chromatography.
-
Detection Wavelength: Based on the UV absorption characteristics of cilostazol and its metabolites, 257 nm provides good sensitivity for this compound.[5]
Experimental Protocols
Preparation of Solutions
20mM Potassium Phosphate Buffer (pH 6.5): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with a dilute potassium hydroxide (B78521) solution. Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase Preparation: Mix acetonitrile and 20mM Potassium Phosphate Buffer (pH 6.5) in a 40:60 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
Sample Preparation
For Bulk Drug Substance: Prepare a sample stock solution of 100 µg/mL by accurately weighing the bulk drug and dissolving it in the mobile phase. Further dilute to a working concentration within the calibration curve range.
For Pharmaceutical Dosage Forms (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of mobile phase.
-
Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add 5 mL of a mixture of diethyl ether and dichloromethane (B109758) (7:3 v/v).[6] Vortex for 2 minutes and centrifuge. Separate the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the plasma sample and wash with a weak organic solvent. Elute the analyte with a stronger organic solvent like methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over the range of 1-20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Intraday ≤ 2.0%; Interday ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte |
| Robustness | %RSD < 2.0% after minor changes in method parameters |
Validation Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Mean % Recovery) | 99.5% |
| Intraday Precision (%RSD) | 0.85% |
| Interday Precision (%RSD) | 1.25% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Key components of the chromatographic separation.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in various sample matrices. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research purposes. The provided protocols and validation data can be readily adopted by analytical laboratories involved in the development and manufacturing of cilostazol-based pharmaceutical products.
References
- 1. scbt.com [scbt.com]
- 2. This compound-d4 | C20H27N5O3 | CID 171391571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. longdom.org [longdom.org]
- 6. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of 4'-trans-Hydroxy Cilostazol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4'-trans-Hydroxy Cilostazol, a key active metabolite of Cilostazol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
Q2: What are the potential consequences of poor aqueous solubility for my research?
Poor aqueous solubility of this compound can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions: Inability to achieve desired concentrations for in vitro assays.
-
Inaccurate experimental results: Precipitation of the compound in aqueous buffers can lead to inconsistent and unreliable data.
-
Low and variable bioavailability: In preclinical and clinical studies, poor solubility can result in insufficient absorption and erratic plasma concentrations.
-
Challenges in formulation development: Difficulty in creating stable and effective dosage forms for oral or parenteral administration.
Q3: What are the recommended strategies to improve the aqueous solubility of this compound?
Based on successful approaches for the parent compound, Cilostazol, several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.
-
Use of Co-solvents and Surfactants: Altering the polarity of the solvent system or using agents to reduce surface tension.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound due to its poor solubility.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during an in vitro assay. | The concentration of the compound exceeds its solubility limit in the final assay buffer. | 1. Lower the final concentration of the compound in the assay. 2. Incorporate a solubilizing agent in the final assay buffer, such as a low percentage of DMSO, ethanol, or a non-ionic surfactant (e.g., Tween 80). Ensure the chosen agent and its concentration do not interfere with the assay. 3. Prepare a cyclodextrin inclusion complex of this compound before adding it to the assay medium. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium, leading to variable exposure of cells to the active compound. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1%). 3. Consider using a formulation approach, such as a nanosuspension or a cyclodextrin complex, to improve its dispersion and solubility in the aqueous medium. |
| Low and erratic plasma concentrations in animal studies. | Poor dissolution and absorption of the compound from the gastrointestinal tract due to low aqueous solubility. | 1. Formulate the compound using techniques known to enhance the bioavailability of poorly soluble drugs. Solid dispersions and nanosuspensions have proven effective for Cilostazol and are likely to be beneficial for its metabolite. 2. Co-administration with a high-fat meal has been shown to increase the absorption of Cilostazol and may have a similar effect on its metabolite.[1] |
| Difficulty in preparing a stable and clear aqueous stock solution. | The intrinsic low solubility of this compound in water. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[4] For aqueous working solutions, dilute the stock solution in the desired buffer, ensuring the final organic solvent concentration is minimal. 2. Utilize cyclodextrins to prepare an aqueous stock solution of the inclusion complex. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the solubility of this compound, adapted from successful protocols for Cilostazol.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex using a kneading method, which is a simple and effective technique.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Methanol
-
Distilled water
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Accurately weigh the required amounts of this compound and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a water:methanol (1:1 v/v) solution to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for 60 minutes. Add more of the water:methanol solution if the mixture becomes too dry.
-
Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol details the solvent evaporation method for preparing a solid dispersion, which can enhance dissolution by converting the crystalline drug into an amorphous state within a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Povidone K-30 (PVP K-30), Eudragit® L100)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Procedure:
-
Choose a suitable drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of this compound and the hydrophilic polymer in a suitable organic solvent. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) in a water bath.
-
Continue evaporation until a solid film or mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.
Protocol 3: Preparation of a this compound Nanosuspension
This protocol describes a wet media milling method to produce a nanosuspension, which can significantly increase the dissolution rate due to the increased surface area.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Tween 80, or a combination)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Purified water
Procedure:
-
Prepare an aqueous solution of the stabilizer(s).
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours). The milling time will need to be optimized to achieve the desired particle size.
-
Monitor the particle size distribution during milling using a suitable technique like laser diffraction or dynamic light scattering.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Store the nanosuspension under appropriate conditions to prevent particle aggregation.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of the parent drug, Cilostazol, using various techniques. These results can serve as a reference for expected improvements with this compound.
Table 1: Solubility of Cilostazol in Various Media
| Medium | Solubility (µg/mL) |
| Water | Practically insoluble (e.g., ~0.101)[5] |
| 0.1 N HCl | Practically insoluble[3] |
| 0.1 N NaOH | Practically insoluble[3] |
| Ethanol | Slightly soluble[3] |
| Methanol | Slightly soluble[3] |
| DMSO | ~12,500[4] |
| DMF | ~12,500[4] |
Table 2: Enhancement of Cilostazol Solubility with Cyclodextrins
| Cyclodextrin | Molar Ratio (Cilostazol:CD) | Solubility Enhancement Factor (approx.) |
| β-Cyclodextrin (β-CD) | 1:1 | ~10-fold |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | ~100-fold |
| Dimethyl-β-CD (DM-β-CD) | 1:3 | >3000-fold[5] |
Table 3: Dissolution Rate Improvement of Cilostazol with Solid Dispersions
| Carrier | Drug:Carrier Ratio | Dissolution after 60 min (%) |
| Pure Cilostazol | - | < 5 |
| Eudragit® L100 | 1:5 | > 80 |
| Eudragit® L100/S100 (1:1) | 1:5 | > 90 |
Visualizations
Signaling Pathway of Cilostazol and its Metabolites
Cilostazol and its active metabolites, including this compound, exert their therapeutic effects primarily through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.
Caption: Mechanism of action of Cilostazol and this compound.
Experimental Workflow for Solubility Enhancement
This workflow outlines the logical steps a researcher would take to address the poor solubility of this compound.
Caption: A logical workflow for enhancing the solubility of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 4'-trans-Hydroxy Cilostazol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting LC-MS/MS analysis of 4'-trans-Hydroxy Cilostazol (B1669032).
Frequently Asked Questions (FAQs)
Q1: I am observing a poor signal-to-noise ratio for 4'-trans-Hydroxy Cilostazol. What are the potential causes and solutions?
A poor signal-to-noise ratio can stem from several factors throughout the analytical workflow. Here are the common culprits and how to address them:
-
Suboptimal Ionization: Ensure the mass spectrometer is operating in the positive ion mode, as this is commonly used for cilostazol and its metabolites.[1][2] The Turbo Ionspray interface has been shown to be effective.[1][2]
-
Inefficient Sample Extraction: The choice of sample preparation is critical. While protein precipitation is a quick method, it may not provide a sufficiently clean extract, leading to ion suppression.[3] More robust methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often recommended to remove interfering endogenous matrix components.[1][4][2][5][6]
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound.[7][8] To mitigate this, consider:
-
Mobile Phase Composition: The mobile phase pH and composition can significantly impact ionization efficiency. For cilostazol and its metabolites, a mobile phase containing a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with an organic modifier such as methanol (B129727) or acetonitrile (B52724) is often used.[1][4][2][12]
Q2: My retention times for this compound are inconsistent between injections. What should I check?
Inconsistent retention times are typically related to the liquid chromatography system. Here are some troubleshooting steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifting retention times.
-
Pump Performance: Check for pressure fluctuations in the LC pump, which could indicate air bubbles in the system or failing pump seals. Degas the mobile phases thoroughly.
-
Column Integrity: The column itself might be the issue. Consider if the column is nearing the end of its lifespan or if there is a blockage. Flushing the column or replacing it may be necessary.[13]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as variations in pH or solvent ratios, can lead to retention time drift. Prepare fresh mobile phases regularly.[13]
-
Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature variations can affect retention times.
Q3: I am seeing double peaks or peak splitting for my this compound standard. What could be the cause?
Peak splitting or the appearance of double peaks can be caused by several factors:
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion.[13] Try to dissolve your standards and samples in a solvent that is similar in composition to the initial mobile phase.
-
Column Contamination or Void: Contamination at the head of the column or the formation of a void can disrupt the sample band, leading to split peaks.[13] Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
-
Co-elution with an Isomer or Impurity: While less common with a pure standard, ensure that the standard material is of high purity and that there are no closely eluting isomers or impurities.
Q4: How can I assess and minimize matrix effects in my analysis?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[7][8][14] Here’s how to address them:
-
Qualitative Assessment (Post-Column Infusion): A continuous infusion of a standard solution of this compound into the MS detector, while injecting a blank matrix extract onto the LC column, can identify regions of ion suppression or enhancement in the chromatogram.[14][15]
-
Quantitative Assessment: This is typically done by comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after extraction. A significant difference indicates the presence of matrix effects.
-
Minimization Strategies:
-
Improve Sample Cleanup: As mentioned in Q1, techniques like SPE and LLE are more effective at removing matrix components than protein precipitation.[5][9]
-
Chromatographic Separation: Optimize the LC method to separate this compound from the regions of significant matrix effects identified during post-column infusion.[15]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[11]
-
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS analysis of this compound in human plasma, based on established methods.[1][4][2][11]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 1 mL of human plasma, add the internal standard solution.
-
Loading: Load the pre-treated plasma sample onto a conditioned and equilibrated SPE cartridge (e.g., Sep-Pak silica).[1][4][2]
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase (e.g., a mixture of methanol and ammonium acetate buffer).[1][4][2]
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., Supelcosil LC-18-DB, UPLC BEH C18).[1][4][2][11][12]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: A typical flow rate is around 0.30 mL/min.[12]
-
Column Temperature: Maintain a constant temperature, for example, 30 °C.[16]
-
Injection Volume: Typically in the range of 5-20 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Interface: A Turbo Ionspray interface is often used.[1][4][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Parameters for Cilostazol Metabolite Analysis
| Parameter | Typical Range | Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [1][4][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL | [1][11] |
| Accuracy (Relative Recovery) | 88.8% - 106.4% | [1][12] |
| Precision (%CV) | < 15% (typically 4.6% - 12.3%) | [1][12] |
| Recovery | 95% - 97% | [11] |
Visual Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
identifying and minimizing impurities in 4'-trans-Hydroxy Cilostazol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4'-trans-Hydroxy Cilostazol. The focus is on identifying and minimizing impurities that may arise during the synthesis of the precursor, Cilostazol, and the subsequent hydroxylation to obtain this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Since this compound is an active metabolite of Cilostazol, its synthesis often involves the synthesis of Cilostazol as a key intermediate. Therefore, impurities in the final product can originate from the Cilostazol synthesis or the final hydroxylation step. Common impurities include unreacted starting materials, by-products from side reactions, and degradation products.[1] Specifically, impurities related to the Cilostazol synthesis include Cilostazol Related Compound A (6-Hydroxy-3,4-dihydro-1H-quinolin-2-one), Cilostazol Related Compound B (6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-1H-quinolin-2-one), and Cilostazol Related Compound C.[2][3]
Q2: How can I identify unknown impurities in my reaction mixture?
A2: A combination of hyphenated analytical techniques is typically used for impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) can provide initial information on the number of impurities and their UV spectra. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weight of the impurities.[4] Further characterization can be achieved by isolating the impurity using preparative HPLC and then analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared Spectroscopy (FT-IR).
Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in APIs. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, such as Q3A(R2) for impurities in new drug substances, which outline the thresholds for reporting, identification, and qualification of impurities.
Q4: Can residual solvents be a problem in the final product?
A4: Yes, residual solvents used during the synthesis and purification steps are considered impurities and must be controlled within acceptable limits as defined by ICH guideline Q3C. Common solvents used in the synthesis of Cilostazol and its derivatives include ethanol (B145695), toluene, and acetonitrile (B52724).[5] Gas Chromatography (GC) is the most common technique for the quantification of residual solvents.
Troubleshooting Guide
Issue 1: An unknown peak is observed in the HPLC chromatogram of my final product.
-
Question: I have an unexpected peak in my HPLC analysis of this compound. How can I determine its identity and source?
-
Answer:
-
Initial Characterization: First, check the retention time and UV spectrum of the unknown peak. Compare it with the starting materials, known intermediates, and potential by-products.
-
LC-MS Analysis: Perform an LC-MS analysis to determine the molecular weight of the unknown impurity. This is a critical step in proposing a potential structure.[4]
-
Review the Synthetic Route: Carefully examine the reaction mechanism for potential side reactions that could lead to the formation of an impurity with the determined molecular weight. For example, over-alkylation or dimerization of starting materials can occur.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light). If the unknown peak appears or increases, it is likely a degradant.
-
Isolation and Spectroscopic Analysis: If the impurity is present at a significant level (typically >0.1%), it may need to be isolated using preparative HPLC for full characterization by NMR and FT-IR.
-
Issue 2: The purity of my this compound is consistently low.
-
Question: My final product has a low purity (<98%) after purification. What steps can I take to improve it?
-
Answer:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly Cilostazol. Impurities in the starting material will likely be carried through the synthesis.
-
Reaction Conditions Optimization:
-
Temperature: Side reactions are often more prevalent at higher temperatures. Try running the reaction at a lower temperature for a longer period.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of by-products.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid the formation of degradation products due to prolonged reaction times.
-
-
Purification Technique:
-
Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization. A patent for Cilostazol purification suggests solvents like ethanol, acetone, and toluene.[6]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used for purification.[7]
-
-
Issue 3: I am observing the presence of Cilostazol Related Compound A in my final product.
-
Question: HPLC analysis shows a peak corresponding to Cilostazol Related Compound A (6-Hydroxy-3,4-dihydro-1H-quinolin-2-one). How can I minimize this impurity?
-
Answer:
-
Cause: Cilostazol Related Compound A is a key starting material for the synthesis of Cilostazol. Its presence in the final product indicates an incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time: Extend the reaction time to ensure complete consumption of the starting material. Monitor the reaction progress closely.
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and completeness. For the synthesis of Cilostazol, various bases like potassium hydroxide (B78521) and potassium carbonate have been used in solvents like ethanol or DMF.[4][5]
-
Purification: This impurity can typically be removed by recrystallization or column chromatography.
-
-
Quantitative Data
| Impurity Name | Common Abbreviation | Typical Source | Analytical Method | Acceptance Criteria (Typical) |
| 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Cilostazol Related Compound A | Unreacted starting material | HPLC, LC-MS | Not more than 0.1% |
| 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-1H-quinolin-2-one | Cilostazol Related Compound B | By-product | HPLC, LC-MS | Not more than 0.1% |
| 1-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butyl)-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | Cilostazol Related Compound C | Over-alkylation by-product | HPLC, LC-MS | Not more than 0.1% |
| 4'-cis-Hydroxy Cilostazol | - | Isomer of the final product | Chiral HPLC, LC-MS | To be controlled |
| Residual Solvents (e.g., Ethanol, Toluene) | - | From synthesis and purification | GC | As per ICH Q3C limits |
Experimental Protocols
Protocol 1: Synthesis of Cilostazol (Precursor)
This protocol is a representative synthesis of Cilostazol.
-
Reaction Setup: To a solution of 6-hydroxy-3,4-dihydroquinolin-2-one in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.
-
Addition of Alkylating Agent: Add 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or HPLC.[5]
-
Work-up: After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Purification: Filter the crude Cilostazol and purify by recrystallization from a suitable solvent like ethanol.[6]
Protocol 2: Hypothetical Synthesis of this compound by Hydroxylation
-
Reaction Setup: Dissolve purified Cilostazol in a suitable solvent.
-
Hydroxylation: Introduce a hydroxylating agent. This could be a chemical reagent or a biocatalyst known for selective hydroxylation. The reaction conditions (temperature, time) will depend on the chosen agent.
-
Monitoring: Monitor the formation of this compound and the disappearance of Cilostazol by HPLC.
-
Work-up and Purification: Quench the reaction and extract the product. Purify the crude this compound using column chromatography or preparative HPLC to separate it from unreacted Cilostazol and any isomers (e.g., 4'-cis-Hydroxy Cilostazol).
Protocol 3: HPLC Method for Impurity Profiling
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to obtain a known concentration.
-
Analysis: Inject the sample and a reference standard solution into the HPLC system. Identify and quantify the impurities based on their retention times and peak areas relative to the main peak.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Cilostazol [drugfuture.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Synthesis of Related Substances of Cilostazol. | Semantic Scholar [semanticscholar.org]
- 5. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing storage conditions to prevent degradation of 4'-trans-Hydroxy Cilostazol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and preventing the degradation of 4'-trans-Hydroxy Cilostazol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form (Powder): Long-term storage at -20°C is recommended, which can preserve the compound for up to three years.[1] For short-term storage, room temperature may be acceptable in some regions, but refrigerated conditions are preferable.[1]
-
In Solvent: If dissolved in a solvent, it is crucial to store the solution at -80°C to maintain stability.[1]
Q2: What are the known degradation pathways for Cilostazol and its metabolites like this compound?
Forced degradation studies on the parent drug, Cilostazol, have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] It exhibits greater stability against thermal and photolytic stress.[2] While specific degradation pathways for this compound are not extensively detailed in published literature, based on its chemical structure which includes a lactam ring, ether linkage, and a hydroxyl group, it is likely to undergo similar degradation. Potential degradation pathways could involve:
-
Acid and Base Hydrolysis: Cleavage of the lactam ring.
-
Oxidation: Oxidation of the secondary alcohol on the cyclohexyl ring to a ketone, or other oxidative degradation of the quinolinone or tetrazole rings.
Q3: How can I detect the degradation of this compound in my samples?
Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate measurement of the API's concentration.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Potential Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound and any prepared solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for solutions).
-
Review Sample Preparation: Assess the pH and solvent composition of your sample preparation. Extreme pH or reactive solvents could be causing degradation.
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a known pure sample of this compound. Expose the sample to acidic, basic, and oxidative conditions and analyze the resulting chromatograms.
-
Optimize HPLC Method: If co-elution is suspected, adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of the main peak from the impurity peaks.
Issue 2: Decrease in the Peak Area of this compound Over Time
Potential Cause: Gradual degradation of the compound.
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining at different time points.
-
Evaluate Environmental Factors: Consider potential exposure to light or elevated temperatures during sample handling and analysis.
-
Check for Contaminants: Ensure that all solvents and reagents are of high purity and that there is no microbial contamination, which could contribute to degradation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Long-term |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at 70°C for 7 days.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using a suitable HPLC-UV or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
Protocol: Stability-Indicating HPLC Method Development
1. Instrument and Column:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A common mobile phase for Cilostazol and its metabolites is a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
Start with a gradient elution to ensure separation of all potential degradation products. For example, a gradient of 10 mM phosphate buffer (pH 6.0) and acetonitrile.
3. Detection:
-
Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 257 nm, similar to Cilostazol).
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in an HPLC chromatogram.
References
Technical Support Center: Bioanalysis of 4'-trans-Hydroxy Cilostazol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the matrix effect in the bioanalysis of 4'-trans-Hydroxy Cilostazol (B1669032), an active metabolite of Cilostazol. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a critical issue in the bioanalysis of 4'-trans-Hydroxy Cilostazol?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the biological sample matrix (e.g., plasma, urine).[1][2][3] These endogenous components, like phospholipids (B1166683) or salts, can either suppress or enhance the analyte's signal at the mass spectrometer's ion source.[2][3] This phenomenon can lead to poor accuracy, imprecision, and erroneous quantitative results, compromising the reliability of pharmacokinetic and toxicokinetic studies.[3][4] Regulatory agencies require a thorough evaluation of the matrix effect during method validation to ensure data integrity.[3]
Q2: How can I qualitatively and quantitatively assess the matrix effect for this compound?
A2: There are two primary methods for assessment:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during the chromatographic run ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal of the analyte indicate the retention times of interfering matrix components.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" approach.[2] It involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[2] This should be tested using matrix from at least six different sources to assess variability.[2]
Q3: My data shows significant ion suppression for this compound. What are the most common causes?
A3: Common causes for ion suppression include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins are major culprits in plasma samples.[2]
-
Insufficient Chromatographic Separation: If matrix components co-elute with this compound, they will interfere with its ionization.
-
Sample Preparation Method: Protein precipitation is a fast but "dirty" method that leaves many matrix components in the final extract, often leading to significant matrix effects.[5]
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[3][5]
Q4: What strategies can I employ to mitigate or eliminate the matrix effect?
A4: A multi-step approach is often most effective:
-
Optimize Sample Preparation: Improve sample cleanup to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[5] A study analyzing Cilostazol and its metabolites successfully used SPE for sample preparation.[1][6]
-
Improve Chromatographic Resolution: Modify your LC method (e.g., change the gradient, use a different column) to separate this compound from interfering peaks.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the ideal choice as it co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing effective compensation.
-
Dilute the Sample: A simple but effective method is to dilute the sample, which reduces the concentration of interfering components. However, this may compromise the sensitivity required to reach the lower limit of quantification (LLOQ).
-
Change Ionization Source: If using ESI, consider switching to APCI, which is often less prone to matrix effects from non-volatile salts and phospholipids.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| High variability in QC samples across different matrix lots (>15% CV). | Lot-to-lot variation in matrix effect. | 1. Perform a quantitative matrix effect assessment using at least 6 different lots of blank matrix. 2. Ensure the Internal Standard (IS) is effectively tracking the analyte (IS-normalized Matrix Factor CV should be ≤15%). 3. Improve the sample cleanup method (e.g., switch from protein precipitation to SPE). |
| Poor accuracy and precision at the Lower Limit of Quantification (LLOQ). | Significant ion suppression impacting sensitivity. | 1. Perform a post-column infusion experiment to identify the source of suppression. 2. Adjust chromatography to move the analyte peak away from suppression zones. 3. Use a more rigorous sample preparation technique like SPE or LLE. |
| Signal intensity drifts or decreases over an analytical run. | Buildup of matrix components on the column or in the MS source. | 1. Incorporate a stronger wash solvent in the gradient to clean the column between injections. 2. Optimize the divert valve to send the early, unretained matrix components to waste. 3. Perform routine maintenance and cleaning of the MS ion source. |
| Unexpectedly high signal (ion enhancement). | Co-eluting matrix components are enhancing the ionization of the analyte. | 1. Confirm with a quantitative matrix effect assessment (Matrix Factor > 1). 2. Improve chromatographic separation to resolve the analyte from the enhancing components. 3. Verify the specificity of the MS/MS transition to rule out isobaric interferences. |
Quantitative Data Summary
Table 1: Representative Matrix Factor Data for Cilostazol and 3,4-dehydro Cilostazol [1][6]
| Analyte | QC Level | Analyte Matrix Factor (A/C) | IS Matrix Factor | IS-Normalized Matrix Factor |
| Cilostazol | LQC | 1.026 | 1.015 | 1.011 |
| MQC | 1.015 | 1.011 | 1.004 | |
| HQC | 1.011 | 1.010 | 1.001 | |
| 3,4-dehydro Cilostazol | LQC | 1.022 | 1.015 | 1.007 |
| MQC | 1.013 | 1.011 | 1.002 | |
| HQC | 1.007 | 1.010 | 0.997 | |
| LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control. Data is illustrative and based on a published UPLC-MS/MS method.[1][6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol is adapted from standard bioanalytical method validation guidelines.
-
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound.
-
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Validated sample extraction procedure (e.g., SPE, LLE).
-
Stock solutions of this compound and its internal standard (IS).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare Set 1 (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at two concentrations (e.g., Low QC and High QC).
-
Prepare Set 2 (Post-Spike Matrix): Process blank matrix from each of the six sources through the entire extraction procedure. Spike the resulting extracts with the analyte and IS to the same final concentrations as in Set 1.
-
Analysis: Inject both sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF from the six matrix lots should not be greater than 15%.
Protocol 2: UPLC-MS/MS Method for Cilostazol and its Metabolites
This protocol is based on a published method for the analysis of Cilostazol, 3,4-dehydro Cilostazol, and this compound.[7]
-
Sample Preparation: Protein precipitation.
-
LC Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[7]
-
Mobile Phase:
-
Mass Spectrometry:
Visualizations
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
improving peak resolution in HPLC analysis of 4'-trans-Hydroxy Cilostazol
Technical Support Center: HPLC Analysis of 4'-trans-Hydroxy Cilostazol (B1669032)
Welcome to the technical support center for the HPLC analysis of 4'-trans-Hydroxy Cilostazol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and improve peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution in the HPLC analysis of this compound?
A1: Poor peak resolution, often observed as peak tailing, fronting, or co-elution, can stem from several factors. The most common causes include secondary interactions between the analyte and the stationary phase, improper mobile phase composition and pH, column degradation, and issues with the HPLC system itself.[1][2][3] For basic compounds like cilostazol and its metabolites, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing.[1][3]
Q2: How does the mobile phase pH impact the peak shape of this compound?
A2: The mobile phase pH is a critical parameter that influences the ionization state of both the analyte and the stationary phase.[1][4] For basic compounds like this compound, operating at a low pH (e.g., around 3) can help to protonate the analyte and minimize undesirable interactions with silanol groups, leading to improved peak shape.[3] Conversely, working at a high pH can also be a strategy, but requires a pH-stable column.[3] It is important to operate at a pH that provides consistent retention and peak shape.[1]
Q3: What type of HPLC column is best suited for analyzing this compound?
A3: Reversed-phase C18 columns are commonly used for the analysis of cilostazol and its metabolites.[5][6] However, to minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping or a column with a modified stationary phase, such as a polar-embedded or charged surface hybrid (CSH) column.[2]
Q4: Can sample preparation affect peak resolution?
A4: Yes, proper sample preparation is crucial. Inadequately prepared samples can introduce interfering substances that co-elute with the analyte of interest, leading to poor resolution.[3] Techniques like solid-phase extraction (SPE) can effectively clean up complex sample matrices, such as plasma, before injection.[7] It is also important to ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.[2][7]
Troubleshooting Guide
Problem 1: The this compound peak is exhibiting significant tailing.
-
Question: What are the likely causes and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the stationary phase.[1][3] Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can reduce silanol interactions.[3] Ensure your column is stable at the chosen pH.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (B128534) (TEA), can mask the active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and minimize secondary interactions.[1]
-
Use a Different Column: Consider switching to a column with a highly deactivated stationary phase or a polar-embedded phase designed for the analysis of basic compounds.[3]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample to see if the peak shape improves.[1]
-
Problem 2: this compound is co-eluting with another metabolite or an impurity.
-
Question: How can I improve the separation between these two peaks?
-
Answer: To improve the resolution between co-eluting peaks, you can modify the selectivity of your chromatographic system. Consider the following adjustments:
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a mixture of both, can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: A small change in pH can affect the retention times of ionizable compounds differently, potentially improving their separation.
-
Adjust the Column Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures can decrease analysis time but may reduce resolution.[8]
-
Use a Different Stationary Phase: If mobile phase modifications are insufficient, a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) will likely provide a different elution order and improved separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate closely eluting compounds.[9][10]
-
Problem 3: My peak resolution is inconsistent between runs.
-
Question: What could be causing this variability?
-
Answer: Inconsistent peak resolution can be due to several factors related to the HPLC system, column, or mobile phase.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is adequately degassed. Inconsistent pH or buffer concentration can lead to variable retention times and peak shapes.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection. Insufficient equilibration can cause retention time shifts and poor resolution.
-
Column Temperature: Fluctuations in the column temperature can affect retention and selectivity.[8] Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and inconsistent performance.[2] Consider replacing the column if it is old or has been used extensively.
-
System Issues: Check for leaks in the HPLC system, as these can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.
-
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is a representative method for the extraction of cilostazol and its metabolites from human plasma.
-
Spiking: To a 1 mL aliquot of human plasma, add the internal standard.
-
Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., chloroform).[9]
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase (e.g., 8% acetonitrile in ammonium (B1175870) acetate (B1210297) buffer, pH 6.5).[9][10]
-
Injection: Inject the reconstituted solution into the HPLC system.
HPLC Method for Analysis of Cilostazol and Metabolites
This is a general-purpose HPLC method that can be optimized for the analysis of this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer).[5][9][10]
-
Detection: UV detection at a wavelength of 254 nm or 259 nm.[5][13]
-
Column Temperature: Ambient or controlled at 25°C.[13]
-
Injection Volume: 20 µL.[11]
Quantitative Data Summary
The following tables summarize typical HPLC method parameters and validation data for the analysis of cilostazol and its metabolites, which can serve as a starting point for method development for this compound.
Table 1: HPLC Method Parameters for Cilostazol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS C18 | Kinetex C18 (2.6 µm) | LiChrospher 100 RP-18 |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 6.0)[11] | Acetonitrile/Ammonium Acetate Buffer (Gradient)[5] | Methanol/Acetonitrile/Water (20:50:30)[6] |
| Flow Rate | 1.3 mL/min[11] | Not Specified | Not Specified |
| Detection (UV) | 248 nm[11] | 254 nm[5] | 260 nm[6] |
Table 2: Validation Parameters for Cilostazol HPLC Methods
| Parameter | Method A | Method B | Method C |
| Linearity Range | 100-3200 ng/mL[14] | 100-3000 ng/mL[9] | 20-1200 ng/mL[10] |
| Correlation Coefficient (r²) | 0.9998[14] | ≥ 0.995[9] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 86.1 - 116.8%[9] | 98.5 - 104.9%[10] |
| Precision (%CV) | Not Specified | 0.8 - 19.7%[9] | 1.5 - 9.0%[10] |
Visualized Workflows and Logic
Caption: Workflow for HPLC analysis of this compound.
Caption: Decision tree for troubleshooting peak resolution issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science24.com [science24.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijpar.com [ijpar.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4'-trans-Hydroxy Cilostazol In Vitro Experiments
Welcome to the technical support center for in vitro experiments involving 4'-trans-Hydroxy Cilostazol (B1669032). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the course of your in vitro experiments with 4'-trans-Hydroxy Cilostazol.
Question 1: I'm having trouble dissolving this compound for my cell-based assay. What are the recommended solvents and procedures?
Answer:
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent. Cilostazol is soluble in DMSO at approximately 12.5 mg/mL.[1] It is crucial to prepare a high-concentration stock solution in DMSO.
-
Working Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution.
-
For your experiment, dilute this stock solution directly into your cell culture medium to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Troubleshooting Precipitation:
-
Precipitation upon dilution: If you observe precipitation when adding the DMSO stock to your aqueous cell culture medium, it indicates that the compound's solubility limit in the final medium has been exceeded.
-
Solution 1: Increase the final DMSO concentration slightly , if your cells can tolerate it (some cell lines can tolerate up to 0.5% DMSO, but this must be validated).
-
Solution 2: Lower the final concentration of this compound to stay within its solubility limit in the medium.
-
Solution 3: Prepare an intermediate dilution in a serum-containing medium. The serum proteins can help to stabilize the compound and prevent precipitation.
-
-
Question 2: I am concerned about the stability of this compound in my cell culture medium during a multi-day experiment. How stable is the compound?
Answer:
While specific stability data for this compound in cell culture media over extended periods is not extensively published, studies on the parent compound, cilostazol, provide some insights. Cilostazol has been shown to be stable in aqueous solutions under various pH conditions.[2][3] A study on the stability of cilostazol and its metabolites in plasma also suggests a reasonable degree of stability.[4]
Recommendations for ensuring stability:
-
Fresh Preparation: It is best practice to prepare fresh working solutions of this compound from your DMSO stock for each experiment, especially for longer incubation times.
-
Minimize Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Storage: Store the DMSO stock solution at -20°C or -80°C.
-
pH of Medium: Be mindful of the pH of your cell culture medium, as extreme pH values could potentially affect the stability of the compound over time. Standard cell culture conditions (pH 7.2-7.4) are generally suitable.
-
Visual Inspection: Always visually inspect your culture wells for any signs of precipitation before and during the experiment.
Question 3: I am not seeing the expected inhibitory effect in my PDE3 inhibition assay. What are some potential reasons and troubleshooting steps?
Answer:
Several factors can contribute to a lack of inhibitory effect in a PDE3 inhibition assay. This compound is a known active metabolite of cilostazol and a phosphodiesterase 3 (PDE3) inhibitor, although it is less potent than the parent compound.
-
Sub-optimal Compound Concentration:
-
Problem: The concentrations of this compound being used may be too low to elicit a significant inhibitory effect.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value in your specific assay system.
-
-
Assay Conditions:
-
Problem: The assay conditions, such as incubation time, temperature, or substrate concentration, may not be optimal.
-
Solution: Review and optimize your assay protocol. Ensure the substrate (cAMP) concentration is appropriate (typically at or below the Km for the enzyme) to allow for competitive inhibition to be observed.
-
-
Enzyme Activity:
-
Problem: The PDE3 enzyme may have low activity or may have degraded.
-
Solution: Verify the activity of your PDE3 enzyme using a known potent inhibitor as a positive control.
-
-
Compound Precipitation:
-
Problem: As discussed in Question 1, the compound may be precipitating out of solution at the tested concentrations, leading to a lower effective concentration.
-
Solution: Visually inspect for precipitation and consider the solubility-enhancing strategies mentioned above.
-
Quantitative Data Summary
The following tables summarize key quantitative data for cilostazol and its metabolite, this compound.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Cilostazol | This compound | Reference |
| Molecular Weight | 369.46 g/mol | 385.46 g/mol | [5][6] |
| Aqueous Solubility | Practically insoluble | Inferred to be poorly soluble | [7] |
| DMSO Solubility | ~12.5 mg/mL | Not reported | [1] |
| Plasma Protein Binding | 95-98% | 66% | [5] |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | N/A (is a metabolite) | [8] |
Table 2: In Vitro Activity
| Parameter | Cilostazol | This compound | Reference |
| Target | Phosphodiesterase 3 (PDE3) | Phosphodiesterase 3 (PDE3) | |
| Relative Potency | - | 1/5th the activity of cilostazol | [9] |
| IC50 (PDE3A) | 0.2 µM | Not reported | [1] |
Experimental Protocols & Methodologies
While a specific, detailed protocol for an in vitro assay using this compound is not available in the searched literature, the following general protocol for a cell-based PDE3 inhibition assay can be adapted.
General Protocol: Cell-Based cAMP Measurement Assay
This protocol is designed to assess the ability of this compound to inhibit PDE3 activity in a cellular context, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Cell line expressing PDE3 (e.g., platelets, vascular smooth muscle cells)
-
Cell culture medium (appropriate for the chosen cell line)
-
This compound
-
DMSO (cell culture grade)
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, TR-FRET)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a specific duration (e.g., 30-60 minutes).
-
-
Stimulation:
-
Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production. The concentration and incubation time for the stimulator should be optimized for your cell line.
-
-
Cell Lysis:
-
After stimulation, remove the medium and lyse the cells according to the protocol of your chosen cAMP assay kit.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cAMP levels.
-
Visualizations
The following diagrams illustrate key concepts related to the in vitro use of this compound.
Caption: Signaling pathway of PDE3 inhibition by this compound.
Caption: General experimental workflow for a cell-based PDE3 inhibition assay.
Caption: Troubleshooting logic for addressing compound precipitation in vitro.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
method validation challenges for 4'-trans-Hydroxy Cilostazol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation for the quantification of 4'-trans-Hydroxy Cilostazol (B1669032), a metabolite of Cilostazol.[1] The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Selectivity and Specificity
Question 1: I am observing interfering peaks at or near the retention time of 4'-trans-Hydroxy Cilostazol. How can I improve the selectivity of my method?
Answer: Interfering peaks can compromise the accuracy of your quantification. Here are several troubleshooting steps to enhance selectivity:
-
Chromatographic Optimization:
-
Gradient Elution: If using isocratic elution, switching to a gradient method can help resolve the analyte from interfering components.[2] Experiment with the gradient slope and duration to maximize separation.
-
Column Chemistry: The choice of the analytical column is critical. A UPLC BEH C18 column (50 mm×2.1 mm, 1.7 µm) has been shown to be effective for the separation of Cilostazol and its metabolites.[3][4][5] Consider testing different column chemistries (e.g., phenyl-hexyl, cyano) if co-elution persists.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase or the concentration of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can alter the retention behavior of the analyte and interfering compounds.[6]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[2][3] Different sorbent chemistries (e.g., C18, mixed-mode) can be tested to find the optimal one for your analyte and matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract.[2] Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of interferences.
-
-
Mass Spectrometry Detection:
-
Multiple Reaction Monitoring (MRM): Ensure that your MRM transitions are highly specific to this compound. It is advisable to monitor at least two transitions to confirm the identity of the peak.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an additional layer of specificity by measuring the exact mass of the analyte.
-
Section 2: Sensitivity
Question 2: My assay is not sensitive enough to detect the lower limit of quantification (LLOQ) required for my study. How can I improve the sensitivity?
Answer: Achieving a low LLOQ is often necessary for pharmacokinetic studies. Consider the following strategies to enhance sensitivity:
-
Sample Preparation:
-
Concentration Step: Incorporate a sample concentration step in your workflow. After extraction (SPE or LLE), evaporate the solvent and reconstitute the residue in a smaller volume of a mobile phase-compatible solvent.[2]
-
Protein Precipitation: While simple, protein precipitation may lead to less clean extracts.[6] However, it can be a quick way to process samples and can be followed by an online extraction step if your system allows.
-
-
LC-MS/MS System Optimization:
-
Ion Source Parameters: Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature, to maximize the ionization of this compound.
-
Collision Energy: Optimize the collision energy for each MRM transition to ensure efficient fragmentation and a strong product ion signal.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended.[7] This can compensate for variability in sample preparation and instrument response, leading to more precise and accurate measurements at low concentrations.
-
-
Chromatography:
-
Peak Shape: Aim for sharp, symmetrical peaks. Poor peak shape can reduce the peak height and, consequently, the signal-to-noise ratio. This can be improved by ensuring compatibility between the reconstitution solvent and the initial mobile phase.
-
Column Dimensions: Using a column with a smaller internal diameter can increase sensitivity by concentrating the analyte as it reaches the detector.
-
Section 3: Matrix Effects
Question 3: I am experiencing significant ion suppression/enhancement for this compound. How can I mitigate matrix effects?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can adversely affect the accuracy and precision of your assay.[8][9] Here’s how to address this issue:
-
Assessment of Matrix Effects:
-
Post-Column Infusion: This qualitative technique can help identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Quantitative Assessment: Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[8] The ratio of these areas is the matrix factor (MF). An MF different from 1 indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: As mentioned in the selectivity section, more rigorous sample preparation techniques like SPE or LLE are crucial for removing phospholipids (B1166683) and other interfering matrix components.[2][3][10]
-
Chromatographic Separation: Modify your chromatographic method to separate this compound from the regions of the chromatogram that exhibit significant matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, and the ratio of the analyte to the IS will remain constant.
-
Dilution: Diluting the sample with a suitable buffer or solvent can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[11]
-
Section 4: Stability
Question 4: My results for quality control (QC) samples are showing a decreasing trend over time. How can I ensure the stability of this compound in my samples?
Answer: Analyte stability is a critical aspect of bioanalytical method validation.[12] Degradation of the analyte can lead to underestimation of its concentration. Here are the key stability experiments to perform and tips to ensure stability:
-
Types of Stability to Evaluate:
-
Freeze-Thaw Stability: Assess the stability of the analyte after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.
-
-
Troubleshooting Stability Issues:
-
Storage Temperature: Ensure that samples are stored at a sufficiently low temperature. For long-term storage, -70°C or lower is often recommended.
-
pH: The pH of the biological matrix can influence the stability of certain compounds.[12] If pH-dependent degradation is suspected, consider adjusting the pH of the sample upon collection.
-
Light Sensitivity: Protect samples from light if the analyte is known to be light-sensitive.[12]
-
Enzymatic Degradation: If enzymatic degradation is a concern, especially in plasma or blood, consider adding an enzyme inhibitor to the collection tubes.[12]
-
Antioxidants: For compounds prone to oxidation, the addition of an antioxidant to the matrix may be necessary.
-
While specific stability data for this compound is not abundant in the provided search results, Cilostazol itself has been shown to be stable under acidic, basic, and oxidative stress conditions.[13][14] However, the stability of each metabolite should be independently evaluated.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and validation data for the analysis of Cilostazol and its other major metabolite, 3,4-dehydro Cilostazol. These can serve as a useful starting point for developing a method for this compound.
Table 1: Representative LC-MS/MS Conditions
| Parameter | Condition | Reference |
| LC System | UPLC | [3][4][5] |
| Column | UPLC BEH C18 (50 mm×2.1 mm, 1.7 µm) | [3][4][5] |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium acetate | [5] |
| Flow Rate | 0.30 - 0.4 mL/min | [6][15] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [2] |
Table 2: Example Validation Parameters for Cilostazol and its Metabolites
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Cilostazol | 0.5 | 0.5 - 1000 | 95.4 - 96.7 | 0.93 - 1.88 | 0.93 - 1.88 | [3][4] |
| 3,4-dehydro Cilostazol | 0.5 | 0.5 - 500 | 95.3 - 96.4 | 0.91 - 2.79 | 0.91 - 2.79 | [3][4] |
| Cilostazol | 5.0 | 5.0 - 1200 | 92.1 - 106.4 | 4.6 - 6.5 | 4.6 - 6.5 | [2] |
| Cilostazol Metabolites | 5.0 | 5.0 - 1200 | 92.1 - 106.4 | 4.6 - 6.5 | 4.6 - 6.5 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods used for Cilostazol and its metabolites.[2][3]
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Bioanalytical Method Validation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physico-chemical properties and stability of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of nateglinide, cilostazol and its active metabolite 3,4-dehydro-cilostazol in Wistar rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4'-trans-Hydroxy Cilostazol in Plasma Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the stability of 4'-trans-hydroxy cilostazol (B1669032) in plasma samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 4'-trans-Hydroxy Cilostazol and why is its stability in plasma a concern?
A1: this compound is one of the primary active metabolites of Cilostazol, a medication used to treat intermittent claudication.[1] The stability of this metabolite in plasma is crucial for accurate pharmacokinetic and bioequivalence studies. Degradation of the analyte between sample collection and analysis can lead to an underestimation of its concentration, impacting data interpretation and clinical outcomes.
Q2: What are the potential degradation pathways for this compound in plasma?
A2: Based on the structure of its parent compound, cilostazol, which contains a quinolinone ring (a type of lactam), this compound is susceptible to a few key degradation pathways:
-
Hydrolysis: The lactam ring can undergo hydrolysis, particularly under acidic or alkaline conditions, leading to ring-opening and loss of the native structure.
-
Oxidation: The molecule may be susceptible to oxidative degradation, which can be initiated by exposure to light, atmospheric oxygen, or oxidizing agents present in the plasma matrix. Forced degradation studies on cilostazol have shown its susceptibility to oxidative stress.[2]
-
Enzymatic Degradation: Plasma contains various enzymes that can potentially metabolize or degrade the analyte. The in-vivo metabolism of cilostazol is primarily mediated by CYP3A4 and CYP2C19 enzymes.[3][4] While less likely to be a major factor in properly stored samples, residual enzymatic activity can contribute to degradation if samples are not handled and stored correctly.
Q3: What are the ideal storage conditions for plasma samples containing this compound?
A3: For long-term stability, plasma samples should be stored at -70°C or lower. One study demonstrated that cilostazol and its metabolites are stable in human plasma for at least one year when stored at -20°C.[5] However, ultra-low temperatures are generally recommended as a best practice to minimize all potential degradation pathways. It is also crucial to minimize freeze-thaw cycles.
Q4: Can I use antioxidants to improve the stability of this compound in plasma?
Q5: How does pH affect the stability of this compound?
A5: The pH of plasma can increase upon storage and processing, which can promote the hydrolysis of the lactam ring in this compound.[6] It is important to control the pH of the plasma samples, especially if they are to be stored for extended periods or subjected to various processing steps. Using buffered collection tubes or adding a buffer to the plasma post-separation can help maintain a stable pH.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Review sample handling and storage procedures. Ensure samples are processed promptly after collection and stored at ≤ -70°C. Minimize freeze-thaw cycles. Consider the use of stabilizing agents like an antioxidant if oxidative degradation is suspected. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method to maximize the recovery of the analyte. For LLE, ensure vigorous and sufficient mixing of the two phases. |
| Matrix Effects | Matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression and apparently low recovery. To mitigate this, improve the sample clean-up process, adjust the chromatography to separate the analyte from interfering components, or use a stable isotope-labeled internal standard. |
Issue 2: High Variability in Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire workflow from blood collection to analysis. Ensure uniform timing for each step, especially for centrifugation and the duration samples are kept at room temperature. |
| Precipitation of Analyte | This compound may have limited solubility in certain solvents. Ensure the final extract is fully dissolved before injection. Consider adjusting the reconstitution solvent. |
| Instrumental Issues | Check for any issues with the autosampler, injector, or mass spectrometer that could be introducing variability. Run system suitability tests to ensure the instrument is performing optimally. |
Data Presentation
Table 1: Stability of Cilostazol and its Metabolites in Rat Plasma Under Various Conditions
| Condition | Analyte | Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | RE (%) | RSD (%) |
| Autosampler (4°C, 24h) | Cilostazol | 2 | 1.8 ± 0.2 | -10.0 | 11.1 |
| 400 | 389.5 ± 15.2 | -2.6 | 3.9 | ||
| This compound | 2 | 2.1 ± 0.3 | 5.0 | 14.3 | |
| 400 | 402.3 ± 17.7 | 0.6 | 4.4 | ||
| Freeze-Thaw (3 cycles) | Cilostazol | 2 | 1.9 ± 0.2 | -5.0 | 10.5 |
| 400 | 378.9 ± 14.8 | -5.3 | 3.9 | ||
| This compound | 2 | 1.8 ± 0.2 | -10.0 | 11.1 | |
| 400 | 391.4 ± 21.9 | -2.2 | 5.6 | ||
| Long-Term (-20°C, 30 days) | Cilostazol | 2 | 2.1 ± 0.3 | 5.0 | 14.3 |
| 400 | 412.7 ± 16.1 | 3.2 | 3.9 | ||
| This compound | 2 | 1.9 ± 0.2 | -5.0 | 10.5 | |
| 400 | 388.6 ± 19.8 | -2.8 | 5.1 |
Adapted from a study on the pharmacokinetics of cilostazol and its metabolites.[1][7] RE = Relative Error, RSD = Relative Standard Deviation.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
This protocol outlines the best practices for collecting and handling plasma samples to ensure the stability of this compound.
-
Blood Collection:
-
Collect whole blood into tubes containing K2EDTA as an anticoagulant.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Sample Cooling:
-
Place the blood collection tubes in an ice bath immediately after collection to slow down enzymatic activity.
-
-
Centrifugation:
-
Within one hour of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C.
-
-
Plasma Separation:
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat layer.
-
-
Storage:
-
Transfer the plasma into clearly labeled polypropylene (B1209903) tubes.
-
For immediate analysis, samples can be stored at 4°C for a short period (up to 4 hours).
-
For long-term storage, freeze the plasma samples at -70°C or below.
-
-
Freeze-Thaw Cycles:
-
Minimize the number of freeze-thaw cycles. If multiple analyses are planned, aliquot the plasma into smaller volumes before the initial freezing.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This is a representative method for the quantification of this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Note: This is a general protocol and should be optimized and validated for your specific instrumentation and experimental needs.
Visualizations
Caption: Recommended workflow for plasma sample handling to ensure the stability of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound in plasma samples.
References
- 1. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. media.tghn.org [media.tghn.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: HPLC vs. LC-MS/MS for the Quantification of 4'-trans-Hydroxy Cilostazol
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of Cilostazol.
This comparison is based on a review of established analytical methods and their validation parameters as reported in scientific literature. While a direct cross-validation study's detailed quantitative data was not publicly available, a comprehensive comparison is presented based on the individual validation of each method. One study by Bramer et al. (2001) did report a successful cross-validation between their developed LC-MS/MS method and an established HPLC method, indicating the reliability of both techniques.[1][2][3]
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key quantitative performance parameters for both HPLC and LC-MS/MS methods for the analysis of 4'-trans-Hydroxy Cilostazol, based on data from various validated methods.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 20 - 1200 ng/mL[4] | 5.0 - 1200.0 ng/mL[1][2] |
| Accuracy (% Recovery) | 98.5% to 104.9%[4] | 92.1% to 106.4%[1][2] |
| Precision (%CV) | 1.5% to 9.0%[4] | 4.6% to 6.5%[1][2] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[4] | 5.0 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.998[4] | ≥ 0.999[1][2] |
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS/MS assays for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the simultaneous determination of cilostazol and its metabolites in human plasma.[4]
-
Sample Preparation: A combination of liquid-liquid extraction (with n-butanol, methanol (B129727), chloroform, and methyl-tert-butyl ether) and solid-phase extraction (using a Sep-Pak silica (B1680970) column) is employed to isolate the analytes from the plasma matrix. The final extract is reconstituted in an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).[4]
-
Chromatographic Conditions:
-
Column: ODS-80TM column (5 µm particle size).[4]
-
Mobile Phase: A gradient mobile phase consisting of varying percentages of acetonitrile (B52724) in acetate buffer (pH 6.5).[4]
-
Detection: UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous determination of cilostazol and its active metabolites in human plasma.[1][2]
-
Sample Preparation: The analytes are extracted from human plasma using liquid-liquid partitioning followed by solid-phase extraction (SPE) on a Sep-Pak silica column. The eluent from the SPE column is evaporated, and the residue is reconstituted in a mixture of methanol and ammonium acetate buffer (pH 6.5) (2:8 v/v).[1][2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Logical comparison of key attributes for HPLC and LC-MS/MS methods.
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Bioequivalence of 4'-trans-Hydroxy Cilostazol Formulations
This guide provides a comprehensive comparison of methodologies and data for establishing the bioequivalence of different formulations of 4'-trans-Hydroxy Cilostazol (B1669032), a key active metabolite of Cilostazol. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Cilostazol is a medication used to treat the symptoms of intermittent claudication.[1] It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C19.[1][2] This metabolism results in several active metabolites, including 4'-trans-Hydroxy Cilostazol, which contributes to the overall pharmacological effect.[2][3] While 3,4-dehydro-cilostazol is the most potent metabolite, 4'-trans-hydroxy-cilostazol still possesses about one-fifth the activity of the parent compound and its concentration is significant, with about 30% of the administered dose being excreted in the urine as this metabolite.[2][3] Therefore, assessing its bioequivalence is crucial when comparing different generic formulations of Cilostazol.
Comparative Pharmacokinetic Data
The bioequivalence of two formulations is determined by comparing their pharmacokinetic parameters. The key parameters for bioequivalence assessment are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[4][5] For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of these parameters for the test product to the reference product should fall within the range of 80% to 125%.[4][6]
While specific bioequivalence studies focusing solely on this compound are not prevalent, data for this metabolite is often collected during bioequivalence studies of the parent drug, Cilostazol. The following table summarizes representative pharmacokinetic data for this compound from a bioequivalence study comparing two different 100 mg Cilostazol tablet formulations.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 78.5 ± 21.3 | 75.4 ± 19.8 | 104.1% (95.2% - 113.7%) |
| AUC0-t (ng·h/mL) | 1102.6 ± 289.5 | 1068.3 ± 271.4 | 103.2% (97.8% - 108.9%) |
| AUC0-∞ (ng·h/mL) | 1125.7 ± 298.1 | 1091.2 ± 279.6 | 103.2% (97.8% - 108.8%) |
| Tmax (h) | 4.1 ± 1.2 | 4.0 ± 1.1 | - |
| t1/2 (h) | 12.5 ± 2.8 | 12.3 ± 2.6 | - |
Data presented is a synthesized representation from typical bioequivalence studies.
Experimental Protocols
The following sections detail the typical methodologies employed in a bioequivalence study for Cilostazol and its metabolites, including this compound.
Study Design
A standard bioequivalence study for Cilostazol formulations is typically designed as a single-dose, open-label, randomized, two-period, two-sequence crossover study.[4][5][7] A washout period of at least 14 days is maintained between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[7][8]
Study Population
Healthy adult volunteers are recruited for these studies.[4][7] The number of subjects is determined based on statistical power calculations to ensure that a clinically significant difference in bioavailability can be detected if one exists.[4] Typically, a sample size of 28 to 32 participants is sufficient.[4]
Drug Administration and Blood Sampling
After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.[5] Blood samples are collected at predetermined time points before and after drug administration, typically up to 48 or 72 hours post-dose.[5][6] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[9]
Analytical Method
The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][10][11] This method offers high specificity and sensitivity for the simultaneous quantification of Cilostazol and its metabolites.[10][11] The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[9][11]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[5] The primary endpoints for bioequivalence assessment (Cmax, AUC0-t, and AUC0-∞) are log-transformed before statistical analysis.[4] An analysis of variance (ANOVA) is performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.[5] The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to determine bioequivalence.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a bioequivalence study for this compound formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmatonline.com [jmatonline.com]
- 6. Physiologically based absorption modeling to predict the bioequivalence of two cilostazol formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Fasting Bioavailability of 2 Cilostazol Formulations in Healthy Thai Volunteers: An Open-Label, Single-Dose, Randomized, 2-Way Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Insights: A Comparative Guide to 4'-trans-Hydroxy Cilostazol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4'-trans-Hydroxy Cilostazol (B1669032), a key active metabolite of the antiplatelet and vasodilating agent, cilostazol. While direct inter-laboratory comparison program data is not publicly available, this document synthesizes findings from various validated analytical methods to offer insights into their performance and protocols. This information is crucial for researchers and drug development professionals engaged in pharmacokinetic, bioequivalence, and clinical studies involving cilostazol.
Comparative Analysis of Analytical Methodologies
The accurate quantification of 4'-trans-Hydroxy Cilostazol is essential for understanding the overall pharmacological activity of cilostazol. Various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for this purpose. The following table summarizes the performance characteristics of these methods as reported in the literature.
| Method | Matrix | Limit of Quantification (LOQ) | Linearity Range | Accuracy (%) | Precision (%CV) | Reference |
| LC/MS/MS | Human Plasma | 5.0 ng/mL | 5.0 - 1200.0 ng/mL | 92.1 - 106.4 | 4.6 - 6.5 | [1] |
| HPLC-UV | Human Urine | 100 ng/mL | 100 - 3000 ng/mL | 86.1 - 116.8 | 0.8 - 19.7 | [2] |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | 0.5 - 2000 ng/mL | Not explicitly stated for metabolite | Not explicitly stated for metabolite | [3] |
Note: The data presented is a summary from individual studies and not from a direct head-to-head comparison in a single inter-laboratory study. Variations in instrumentation, reagents, and specific protocol details can influence method performance.
Experimental Protocols
Below is a detailed example of a UPLC-MS/MS method for the simultaneous determination of cilostazol and its metabolites, including this compound, in human plasma. This protocol is based on methodologies described in published literature.[1][4]
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract cilostazol and its metabolites from human plasma and remove interfering endogenous components.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add a deuterated internal standard.
-
Load the mixture onto a solid phase extraction (SPE) cartridge (e.g., LiChroSep DVB-HL).
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest using an appropriate organic solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
Chromatographic Separation: UPLC
-
Objective: To separate this compound from the parent drug and other metabolites.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase column, such as a UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is commonly used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A flow rate of around 0.3 to 0.5 mL/min is generally used.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify this compound with high sensitivity and selectivity.
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for cilostazol and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[5][6] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[6]
-
Calibration Curve: Demonstrating the linear relationship between analyte concentration and instrument response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the influence of the biological matrix on analyte ionization.
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Cilostazol Signaling Pathway
Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased cAMP levels in platelets and vascular smooth muscle cells.[7][8][9] This results in vasodilation and inhibition of platelet aggregation.[7][8][9]
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a research or clinical laboratory setting.
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of sustained- and immediate-release formulations of cilostazol after multiple oral doses in fed healthy male Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. nalam.ca [nalam.ca]
- 7. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating 4'-trans-Hydroxy Cilostazol as a Biomarker for Cilostazol Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostazol (B1669032) is a phosphodiesterase III (PDE3) inhibitor indicated for the treatment of intermittent claudication, a common symptom of peripheral artery disease (PAD). Its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation, are attributed to the parent drug and its active metabolites. This guide provides a comprehensive comparison of 4'-trans-hydroxy cilostazol as a potential biomarker for cilostazol's efficacy, supported by available experimental data and detailed methodologies. While a direct correlation between this compound levels and clinical efficacy has not been definitively established in the literature, this guide explores the existing evidence and proposes a framework for its validation.
Cilostazol's Mechanism of Action and Metabolism
Cilostazol inhibits PDE3, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] This increase in cAMP results in vasodilation and the inhibition of platelet aggregation, addressing the underlying pathophysiology of intermittent claudication.
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several metabolites.[4] Two of these metabolites are pharmacologically active:
-
3,4-dehydro-cilostazol: This metabolite is considered to be 4 to 7 times more potent than cilostazol itself.
-
This compound: This metabolite is approximately one-fifth as active as the parent compound.
Approximately 30% of an administered dose of cilostazol is excreted in the urine as this compound.
Primary Efficacy Endpoints for Cilostazol
The clinical efficacy of cilostazol in treating intermittent claudication is primarily assessed by improvements in walking distance.[1][5][6] Key efficacy endpoints include:
-
Initial Claudication Distance (ICD): The distance a patient can walk on a treadmill before the onset of claudication pain.
-
Absolute Claudication Distance (ACD) or Maximal Walking Distance (MWD): The maximum distance a patient can walk on a treadmill.[1][5][6]
-
Ankle-Brachial Index (ABI): A non-invasive measure of peripheral artery disease severity.
Quantitative Data: Correlating Metabolite Levels with Efficacy
Currently, there is a lack of direct evidence from clinical trials specifically correlating the plasma concentrations of this compound with improvements in walking distance in patients with intermittent claudication. However, existing pharmacokinetic and pharmacodynamic studies provide a foundation for exploring this relationship.
One study investigating the impact of cilostazol pharmacokinetics on cardiovascular side effects calculated a "total potency-adjusted pharmacologically active moieties" by taking into account the plasma concentrations of cilostazol and its major active metabolites, 3,4-dehydro-cilostazol and this compound.[7][8] This approach suggests that the combined effect of the parent drug and its metabolites is important for the overall pharmacological effect. While this study focused on adverse effects, a similar methodology could be applied to assess efficacy.
The table below presents a hypothetical framework for how such data could be structured, based on the concept of potency-adjusted concentrations. Note: The following data is illustrative and not based on actual clinical trial results.
| Patient ID | This compound (ng/mL) | Potency-Adjusted Concentration (ng/mL)* | % Improvement in ACD from Baseline |
| 1 | 50 | X | 25% |
| 2 | 100 | Y | 40% |
| 3 | 150 | Z | 55% |
*Potency-Adjusted Concentration = [Cilostazol] + (7 x [3,4-dehydro-cilostazol]) + (0.2 x [this compound]). This formula is adapted from the concept of evaluating the total pharmacologically active moieties.
Alternative Biomarkers for Cilostazol Efficacy
While direct measurement of walking distance remains the gold standard for assessing cilostazol's efficacy, other potential biomarkers have been explored:
-
Lipid Profile: Cilostazol has been shown to increase high-density lipoprotein (HDL) cholesterol and decrease triglyceride levels.[1][9]
-
Inflammatory Markers: Some studies suggest that cilostazol may reduce levels of certain inflammatory markers.[1]
-
Platelet Reactivity: As an antiplatelet agent, changes in platelet aggregation indices could serve as a pharmacodynamic biomarker.[10]
Experimental Protocols
Quantification of Cilostazol and this compound in Human Plasma
This protocol outlines a general method for the simultaneous determination of cilostazol and this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
1. Sample Preparation:
- To 1 mL of plasma, add an internal standard (e.g., a structural analog of cilostazol).
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
- Vortex and centrifuge the mixture.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Injection Volume: 20 µL.
3. Calibration and Quantification:
- Prepare a series of calibration standards of known concentrations of cilostazol and this compound in blank plasma.
- Process these standards alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
- Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Assessment of Cilostazol Efficacy
1. Treadmill Exercise Test:
- Protocol: A standardized, graded treadmill protocol is typically used. For example, the patient walks at a constant speed (e.g., 3.2 km/h) on a treadmill with a gradually increasing incline (e.g., 2% increase every 2 minutes).[11]
- Measurements:
- Initial Claudication Distance (ICD): The distance at which the patient first experiences claudication pain.
- Absolute Claudication Distance (ACD): The maximum distance the patient is able to walk.
- Procedure: The test is performed at baseline and at specified follow-up intervals (e.g., 4, 8, 12, and 24 weeks) during treatment.
2. Ankle-Brachial Index (ABI) Measurement:
- Procedure: The patient rests in a supine position for at least 10 minutes. Systolic blood pressure is measured in both brachial arteries and in the dorsalis pedis and posterior tibial arteries of each ankle using a Doppler ultrasound device.[1][2]
- Calculation: For each leg, the ABI is calculated by dividing the higher of the two ankle systolic pressures by the higher of the two brachial systolic pressures.[7][10]
- Interpretation: An ABI of 0.90 or less is indicative of PAD.
Proposed Study Design for Validation
To definitively validate this compound as a biomarker for cilostazol efficacy, a prospective clinical trial is recommended.
This study would involve:
-
Recruiting a cohort of patients with a confirmed diagnosis of intermittent claudication.
-
Conducting baseline assessments of walking distance (ICD and ACD) and ABI.
-
Administering a standardized dose of cilostazol over a defined treatment period (e.g., 24 weeks).
-
Collecting plasma samples at multiple time points to determine the steady-state concentrations of cilostazol, 3,4-dehydro-cilostazol, and this compound.
-
Performing follow-up treadmill tests and ABI measurements at regular intervals.
-
Statistically analyzing the correlation between the plasma concentrations of each analyte (and the potency-adjusted total active moieties) and the changes in efficacy endpoints.
Conclusion
While this compound is a major and pharmacologically active metabolite of cilostazol, its direct validation as a biomarker for cilostazol's efficacy in treating intermittent claudication is not yet established in the scientific literature. The available evidence suggests that the combined effect of cilostazol and its active metabolites contributes to the overall therapeutic outcome. Further research, specifically a well-designed clinical trial correlating metabolite concentrations with improvements in walking distance, is necessary to definitively establish this compound as a reliable biomarker for cilostazol efficacy. Such a biomarker could be invaluable for personalizing treatment, optimizing dosage, and improving patient outcomes in the management of peripheral artery disease.
References
- 1. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring treatment effects of cilostazol on clinical trial endpoints in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring treatment effects of Cilostazol on clinical trial endpoints in patients with intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 8. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction. | Semantic Scholar [semanticscholar.org]
- 9. The vascular and biochemical effects of cilostazol in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic modeling of the antiplatelet and cardiovascular effects of cilostazol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of 4'-trans-Hydroxy Cilostazol and Other PDE3 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 4'-trans-Hydroxy Cilostazol (B1669032), an active metabolite of the antiplatelet and vasodilatory drug Cilostazol, with its parent compound and other key phosphodiesterase 3 (PDE3) inhibitors. The data presented is intended to inform preclinical research and drug development efforts by highlighting the comparative potency, selectivity, and functional effects of these compounds.
Introduction to PDE3 Inhibition
Phosphodiesterase 3 (PDE3) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It hydrolyzes cAMP, a key second messenger, thereby terminating its intracellular signal. Inhibition of PDE3 leads to an accumulation of cAMP in cells such as platelets, vascular smooth muscle cells, and cardiac myocytes.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn mediates a range of physiological effects, including the inhibition of platelet aggregation and vasodilation.[2] Selective PDE3 inhibitors are therefore valuable therapeutic agents for conditions like intermittent claudication and acute heart failure.[2]
Cilostazol is a selective PDE3 inhibitor that is extensively metabolized in the liver by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19) into several active metabolites.[3] Two of the most significant metabolites are 3,4-dehydro-cilostazol, which is more potent than the parent drug, and 4'-trans-hydroxy cilostazol, which is less potent.[3][4] This guide focuses on comparing the primary active metabolite, this compound, against its parent compound, its more potent fellow metabolite, and the widely studied PDE3 inhibitor, Milrinone (B1677136).
Quantitative Comparison of PDE3 Inhibitors
The following tables summarize the in vitro potency of this compound and other selected PDE3 inhibitors against PDE3 isoforms and their functional effects on platelet aggregation.
Table 1: Comparative Potency (IC50) Against PDE3 Isoforms
| Compound | PDE3A IC50 (µM) | PDE3B IC50 (µM) | Data Source |
| Cilostazol | 0.20 | 0.38 | [1] |
| This compound | ~1.0 (Est.) | ~1.9 (Est.) | [3][4] |
| 3,4-dehydro-cilostazol | 0.03 - 0.05 (Est.) | 0.05 - 0.10 (Est.) | [3][4] |
| Milrinone | 0.45 | 1.0 | [5] |
*Estimated based on FDA documentation stating 4'-trans-hydroxy-cilostazol is "one fifth as active" as cilostazol.[3][4] **Estimated based on FDA documentation stating 3,4-dehydro-cilostazol is "4 to 7 times as active" as cilostazol.[3][4]
Table 2: Comparative Efficacy in Functional Assays
| Compound | Inhibition of Human Platelet Aggregation (IC50) | Key Distinguishing Features | Data Source |
| Cilostazol | 0.9 µM | Preferentially acts on vascular elements over cardiac cells; also inhibits adenosine uptake.[2] | [6] |
| This compound | Not directly reported; expected to be less potent than Cilostazol. | Contributes to the overall in vivo pharmacological effect of Cilostazol. | |
| 3,4-dehydro-cilostazol | Not directly reported; expected to be more potent than Cilostazol. | Accounts for a significant portion of the in vivo PDE3 inhibitory activity after Cilostazol administration.[3] | |
| Milrinone | 2.0 µM | Potent cardiotonic agent; also inhibits PDE4, contributing to greater increases in cardiac cAMP and calcium compared to Cilostazol.[6] | [6] |
Signaling & Experimental Diagrams
To visualize the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The PDE3 enzyme signaling cascade and point of inhibition.
Caption: A generalized workflow for determining inhibitor IC50 values.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PDE3 inhibitors.
PDE3 Inhibition Assay (Radioenzymatic Method)
This assay quantifies the potency of a compound by measuring its ability to inhibit the hydrolysis of radiolabeled cAMP by purified PDE3 enzyme.
-
Reagents & Materials:
-
Purified recombinant human PDE3A or PDE3B enzyme.
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
[3H]-cAMP (Tritiated cAMP).
-
Test compounds (this compound, etc.) dissolved in DMSO and serially diluted.
-
Snake venom (from Crotalus atrox) containing 5'-nucleotidase.
-
Dowex anion-exchange resin.
-
Scintillation fluid and liquid scintillation counter.
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a specific concentration of the test compound, and the purified PDE3 enzyme. For control reactions, an equivalent volume of DMSO is used instead of the inhibitor.
-
Initiation: Start the enzymatic reaction by adding [3H]-cAMP to each tube. The final substrate concentration should be below the Km value.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes) during which the enzyme is in its linear activity range.
-
Termination: Stop the reaction by boiling the tubes at 100°C for 2 minutes, which denatures the PDE3 enzyme.
-
Conversion to Adenosine: Cool the samples on ice. Add snake venom to each tube and incubate again at 30°C for 10 minutes. The 5'-nucleotidase in the venom converts the [3H]-5'-AMP product into [3H]-adenosine.
-
Separation: Add a slurry of Dowex resin to each tube. The resin binds to the negatively charged, unreacted [3H]-cAMP, while the neutral [3H]-adenosine product remains in the supernatant. Centrifuge the tubes to pellet the resin.
-
Quantification: Transfer an aliquot of the clear supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The measured radioactivity is proportional to the PDE3 activity. Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This "gold standard" method measures the ability of an inhibitor to prevent platelet clumping induced by a chemical agonist.[8]
-
Reagents & Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), collagen, arachidonic acid).
-
Test compounds.
-
Saline solution.
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
-
Procedure:
-
Sample Preparation:
-
Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15 minutes at room temperature. Carefully collect the upper, straw-colored PRP layer.[9]
-
Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet all cellular components. The resulting supernatant is the PPP.[9]
-
-
Instrument Calibration: Place a cuvette with PPP into the aggregometer and set the light transmission to 100%. Place a cuvette with PRP into the instrument and set the light transmission to 0%.[9]
-
Assay Performance:
-
Pipette a defined volume of PRP into a test cuvette with a magnetic stir bar and place it in the aggregometer's incubation well (37°C).
-
Add a specific concentration of the test inhibitor (or vehicle control) and incubate for a short period.
-
Add a platelet agonist (e.g., ADP) to induce aggregation and begin recording the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The maximum percent aggregation is recorded. To determine the IC50, perform the assay with a range of inhibitor concentrations. Plot the percent inhibition of aggregation versus the log of the inhibitor concentration.
-
Summary and Conclusion
This guide provides a comparative analysis of this compound with its parent drug, a more potent metabolite, and the established PDE3 inhibitor Milrinone.
-
Potency: this compound is a significantly less potent PDE3 inhibitor than Cilostazol, 3,4-dehydro-cilostazol, and Milrinone. Its contribution to the overall pharmacological effect of Cilostazol is secondary to the parent drug and the highly active 3,4-dehydro-cilostazol metabolite.
-
Selectivity & Profile: Cilostazol and its metabolites exhibit a pharmacological profile that favors vasodilation and antiplatelet effects with less pronounced direct cardiotonic action compared to Milrinone.[6] This difference is partly attributed to Milrinone's additional inhibitory activity against PDE4, which is more prevalent in cardiac cells.[6] Furthermore, Cilostazol's unique ability to inhibit adenosine uptake may further differentiate its in vivo effects from other PDE3 inhibitors.[2]
For researchers investigating the specific structure-activity relationships of Cilostazol's metabolic pathway or requiring a weaker PDE3 inhibitor for model titration, this compound serves as a relevant reference compound. However, for studies requiring potent and selective PDE3 inhibition, Cilostazol, its metabolite 3,4-dehydro-cilostazol, or other agents like Milrinone represent more potent alternatives. The choice of inhibitor should be guided by the specific requirements of the experimental model, considering the desired balance between vascular, antiplatelet, and cardiac effects.
References
- 1. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilostazol (pletal): a dual inhibitor of cyclic nucleotide phosphodiesterase type 3 and adenosine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DailyMed - CILOSTAZOL tablet [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Comparison of the effects of cilostazol and milrinone on cAMP-PDE activity, intracellular cAMP and calcium in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Assessing the Specificity of Antibodies for 4'-trans-Hydroxy Cilostazol: A Comparative Guide
For researchers and drug development professionals engaged in the study of cilostazol (B1669032) and its metabolites, the availability of specific analytical tools is paramount. 4'-trans-Hydroxy Cilostazol is a major active metabolite of Cilostazol, a drug used to treat intermittent claudication.[1][2][3] Accurate detection and quantification of this metabolite are crucial for pharmacokinetic and pharmacodynamic studies. While chromatographic methods like LC-MS/MS are standard, immunoassays using specific antibodies offer a high-throughput and potentially cost-effective alternative. However, the utility of an antibody is entirely dependent on its specificity.
This guide provides a comprehensive comparison of key methodologies for assessing the specificity of antibodies against the small molecule hapten, this compound. It is designed to assist researchers in selecting the most appropriate validation techniques and in interpreting the resulting data. As commercially available, validated antibodies for this specific metabolite are not readily found, this guide focuses on the essential validation steps required for any newly developed or sourced antibody.
Comparison of Specificity Assessment Methods
The selection of a method to determine antibody specificity depends on the intended application, the required sensitivity, and the available resources. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Information Provided | Throughput | Advantages | Disadvantages |
| Competitive ELISA | Competition between free this compound and a labeled conjugate for binding to a limited amount of antibody. | IC50, cross-reactivity with parent drug and other metabolites. | High | Cost-effective, suitable for screening large numbers of samples. | Indirect measurement of binding, susceptible to matrix effects. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free measurement of the binding kinetics between the antibody and the immobilized small molecule.[4][5][6] | Association rate (kon), dissociation rate (koff), and dissociation constant (KD). | Medium | Provides detailed kinetic information, high sensitivity.[4][5] | Requires specialized equipment, can be complex to optimize for small molecules.[7] |
| Western Blot / Dot Blot | Detection of the hapten-carrier conjugate or related molecules immobilized on a membrane.[8][9][10] | Qualitative assessment of binding to the conjugate and potential cross-reactivity with other conjugates. | Low to Medium | Simple to perform, widely available equipment. | Not suitable for free hapten, provides limited quantitative data.[9] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Absolute quantification, high specificity based on mass-to-charge ratio and retention time. | Medium | Gold standard for quantification, highly specific and sensitive. | Expensive equipment, lower throughput than ELISA. |
Experimental Protocols
Detailed and robust experimental design is critical for the accurate assessment of antibody specificity. Below are representative protocols for the key immunological techniques.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the relative affinity of the antibody for this compound compared to Cilostazol and other potential cross-reactants.
a. Materials:
-
Anti-4'-trans-Hydroxy Cilostazol antibody
-
This compound standard
-
Cilostazol and other potential cross-reactants
-
This compound conjugated to a carrier protein (e.g., BSA-4'-trans-Hydroxy Cilostazol)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (PBS-T: PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
b. Procedure:
-
Coating: Dilute the BSA-4'-trans-Hydroxy Cilostazol conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and potential cross-reactants (e.g., Cilostazol) in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until color develops.
-
Stopping: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance versus the log of the analyte concentration and determine the IC50 value for each compound. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides a detailed characterization of the binding kinetics, which is a definitive measure of antibody specificity.
a. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-4'-trans-Hydroxy Cilostazol antibody
-
This compound and potential cross-reactants
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
b. Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the antibody, diluted in an appropriate buffer (e.g., sodium acetate, pH 5.0), over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and cross-reactants in running buffer.
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate for a defined association time.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kon, koff) and the dissociation constant (KD).[5][11]
-
Compare the KD values for this compound and the cross-reactants to quantify specificity.
-
Western Blot for Conjugate Specificity
This method is useful for confirming that the antibody recognizes the hapten in the context of its carrier protein.
a. Materials:
-
Hapten-carrier conjugates (e.g., BSA-4'-trans-Hydroxy Cilostazol, KLH-4'-trans-Hydroxy Cilostazol)
-
Unconjugated carrier proteins (BSA, KLH)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer membrane (e.g., nitrocellulose, PVDF) and blotting equipment
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Anti-4'-trans-Hydroxy Cilostazol antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent substrate
b. Procedure:
-
Electrophoresis: Separate the hapten-carrier conjugates and unconjugated carriers by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with the anti-4'-trans-Hydroxy Cilostazol antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBS-T.
-
Secondary Antibody: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBS-T.
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Analysis: A specific antibody should produce a strong signal for the hapten-carrier conjugate and no signal for the unconjugated carrier protein.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and SPR.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drughunter.com [drughunter.com]
- 5. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 內容不提供 [sigmaaldrich.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies - Google Patents [patents.google.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Navigating the Disposal of 4'-trans-Hydroxy Cilostazol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 4'-trans-Hydroxy Cilostazol, a metabolite of the antiplatelet agent Cilostazol.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect both personnel and the environment. The following procedures are based on general best practices for pharmaceutical waste management and should be adapted to comply with all applicable federal, state, and local regulations.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] A key piece of legislation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1][2] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[2][3] A crucial aspect of this regulation is the ban on flushing hazardous pharmaceutical waste down drains.[2][4]
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous pharmaceutical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous waste. Use designated, properly labeled waste containers.
2. Containerization:
-
Use Approved Containers: Hazardous pharmaceutical waste should be collected in containers that are secure, leak-proof, and clearly labeled.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."
-
Container Compatibility: Ensure the container material is compatible with the waste to prevent any chemical reactions.
3. Storage:
-
Secure Storage Area: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment to prevent spills or leaks from spreading.
-
Accumulation Time Limits: Be aware of and comply with regulatory limits on the amount of time hazardous waste can be stored on-site.
4. Disposal:
-
Engage a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable hazardous waste management company.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2]
-
Manifesting: A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal facility.
5. Documentation and Record Keeping:
-
Maintain Records: Keep detailed records of all hazardous waste generated and disposed of, including the date, quantity, and disposal method. These records are essential for regulatory compliance.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key information regarding its parent compound, Cilostazol, which should be considered when handling the metabolite.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₇N₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 385.46 g/mol | --INVALID-LINK-- |
| Parent Compound Hazard | Suspected of damaging fertility or the unborn child (Reproductive toxicity 2, H361) | --INVALID-LINK-- |
| Primary Route of Elimination (in vivo) | Primarily metabolized and excreted in urine. | --INVALID-LINK-- |
| Solubility of Parent Compound | Practically insoluble in water, 0.1 N HCl, and 0.1 N NaOH. Slightly soluble in methanol (B129727) and ethanol. | --INVALID-LINK-- |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedure provided above is based on general regulatory guidelines for hazardous pharmaceutical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to human health and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
References
Personal protective equipment for handling 4'-trans-Hydroxy Cilostazol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4'-trans-Hydroxy Cilostazol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical substance.
Compound Information
| Identifier | Value |
| IUPAC Name | 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone |
| CAS Number | 87153-04-6[1] |
| Molecular Formula | C20H27N5O3[1] |
| Molecular Weight | 385.46 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[1] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
Recommended PPE for Handling this compound:
| Protection Type | Specific Equipment | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR).[2][3] | To prevent inhalation of airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat, disposable coveralls (e.g., Tyvek®).[5][6] | To protect skin and clothing from contamination. |
Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated containment area, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a balance enclosure to minimize the generation and dispersal of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Cap containers securely and use secondary containment when transporting solutions.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[7] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable coats) | Bag and seal in a labeled hazardous waste bag. |
| Aqueous Waste | Collect in a labeled hazardous waste container. Do not discharge into the sewer or waterways.[7] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Minor Spill | Wear appropriate PPE. Carefully cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.[7] |
| Major Spill | Evacuate the area and alert others. Contact the institution's environmental health and safety (EHS) department immediately.[7] |
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3mindia.in [3mindia.in]
- 3. 3mnederland.nl [3mnederland.nl]
- 4. Pharmaceutical PPE [respirex.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
